Ac-Ala-OH-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(2S)-2-acetamido-2,3,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1/i1D3,3D |
InChI Key |
KTHDTJVBEPMMGL-MKHXCRIBSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ac-Ala-OH-d4: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-acetyl-L-alanine-d4 (Ac-Ala-OH-d4), a deuterated analog of the endogenous N-acetyl-L-alanine. The incorporation of deuterium offers a valuable tool for researchers in various fields, including metabolic research, proteomics, and drug development, primarily for use as an internal standard in mass spectrometry-based quantification and for studying metabolic pathways and enzyme kinetics.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of N-acetyl-L-alanine. The deuterium labels are typically incorporated at the 2, 3, 3, and 3 positions of the alanine moiety. Below is a summary of its key chemical and physical properties, with a comparison to its non-deuterated counterpart.
| Property | This compound (N-Acetyl-L-alanine-2,3,3,3-d4) | Ac-Ala-OH (N-Acetyl-L-alanine) |
| CAS Number | 2230887-18-8[1] | 97-69-8[2][3][4] |
| Molecular Formula | C5H5D4NO3[1] | C5H9NO3 |
| Molecular Weight | 135.15 g/mol | 131.13 g/mol |
| Appearance | White to off-white powder (inferred) | White to off-white powder |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
| Melting Point | Not specified | 125 °C |
| Storage Temperature | 2-8°C (recommended for non-deuterated) | 2-8°C |
| SMILES | C--INVALID-LINK--NC(=O)C (for non-deuterated) | C--INVALID-LINK--C(O)=O |
| InChI | InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 (for non-deuterated) | InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 |
Biological Significance and Signaling Pathways
N-acetyl-L-alanine is the N-acetylated form of the nonessential amino acid L-alanine and is involved in various biological processes. It serves as a substrate for protein synthesis and has been identified as an inhibitor of p21 and epidermal growth factor (EGF). N-acyl amino acids as a class are recognized as endogenous signaling molecules.
The cyclin-dependent kinase inhibitor p21 (also known as Cip1 or WAF1) is a key regulator of the cell cycle, and its activity is tightly controlled. N-acetyl-L-alanine has been shown to inhibit p21-mediated reactive oxygen species (ROS) accumulation, which can rescue cells from p21-induced senescence. The epidermal growth factor receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and differentiation. The interplay between EGFR signaling and p21 is a critical aspect of cell cycle control.
Below is a logical diagram illustrating the established relationships between N-acetyl-L-alanine, p21, and the EGFR signaling pathway.
Caption: Logical diagram of N-acetyl-L-alanine's inhibitory role on p21 within the context of EGFR signaling.
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its non-deuterated form are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Synthesis of N-acetyl-L-alanine-d4 (this compound)
This protocol describes a general two-step process for the synthesis of this compound, involving the deuteration of L-alanine followed by N-acetylation.
Caption: Experimental workflow for the synthesis of this compound.
1. Deuteration of L-Alanine:
-
Materials: L-alanine, Deuterium oxide (D₂O, 99.9 atom % D), catalyst (e.g., a base like sodium hydroxide or an acid).
-
Procedure:
-
Dissolve L-alanine in D₂O within a high-pressure reaction vessel.
-
Add a catalytic amount of a suitable acid or base to facilitate H/D exchange.
-
Seal the vessel and heat to a temperature typically ranging from 150-200°C for 24-48 hours. The optimal temperature and time should be determined empirically.
-
After cooling, neutralize the reaction mixture.
-
Remove the D₂O under reduced pressure.
-
The resulting deuterated L-alanine (L-alanine-d4) can be purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).
-
2. N-acetylation of L-Alanine-d4:
-
Materials: L-alanine-d4, Acetic anhydride (or acetic-d4 anhydride for complete deuteration of the acetyl group), appropriate solvent (e.g., water or an organic solvent).
-
Procedure:
-
Dissolve the purified L-alanine-d4 in the chosen solvent.
-
Slowly add a molar excess of acetic anhydride to the solution while stirring, often at a reduced temperature (e.g., on an ice bath).
-
Allow the reaction to proceed for several hours at room temperature.
-
The N-acetyl-L-alanine-d4 product can be isolated by crystallization upon cooling or by solvent evaporation followed by purification using techniques like column chromatography.
-
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is a powerful technique to confirm the structure and determine the isotopic purity of this compound.
-
Sample Preparation:
-
Dissolve a few milligrams of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction in the intensity of the proton signals corresponding to the Cα-H and the methyl protons of the alanine moiety will confirm successful deuteration. The integral of the remaining acetyl protons can be compared to an internal standard to assess purity.
-
-
²H NMR Analysis:
-
Acquire a ²H (Deuterium) NMR spectrum.
-
The presence of signals at the chemical shifts corresponding to the deuterated positions will confirm the incorporation of deuterium.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
Deuterium substitution will cause a characteristic splitting of the adjacent carbon signals (due to C-D coupling) and a slight upfield shift, providing further confirmation of deuteration.
-
Mass Spectrometric Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and isotopic enrichment of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).
-
-
Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum in either positive or negative ion mode.
-
The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ (m/z 136.1) or [M-H]⁻ (m/z 134.1) ion of this compound.
-
High-resolution mass spectrometry can be used to confirm the elemental composition.
-
The isotopic distribution of the molecular ion peak can be analyzed to determine the level of deuterium incorporation.
-
Aminoacylase Activity Assay
This spectrophotometric assay can be used to study the kinetics of aminoacylases using N-acetyl-L-alanine as a substrate. The release of L-alanine is monitored.
-
Materials: N-acetyl-L-alanine, Aminoacylase I (e.g., from porcine kidney), buffer (e.g., 50 mM potassium phosphate, pH 7.5), O-phthaldialdehyde (OPA) reagent.
-
Procedure:
-
Prepare a stock solution of N-acetyl-L-alanine in the phosphate buffer.
-
Prepare a solution of aminoacylase I in cold phosphate buffer.
-
In a reaction vessel, initiate the reaction by adding a small volume of the enzyme solution to the substrate solution.
-
Incubate at a constant temperature (e.g., 37°C).
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Quantify the amount of L-alanine produced by adding the OPA reagent, which reacts with the primary amine of L-alanine to form a fluorescent product.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Create a standard curve with known concentrations of L-alanine to determine the concentration of the product in the reaction aliquots.
-
The initial reaction velocity can be calculated from the rate of product formation.
-
This technical guide provides a solid foundation for researchers working with this compound. The provided data and protocols are intended to be a starting point, and optimization may be necessary for specific experimental setups.
References
N-Acetyl-L-alanine-d4: A Technical Guide for Researchers in Drug Development and Metabolomics
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and properties of N-acetyl-L-alanine-d4. This stable isotope-labeled compound is a critical tool in advanced analytical methodologies, particularly in the field of metabolomics, for enhancing the precision and accuracy of quantitative analyses.
Core Compound Specifications
N-acetyl-L-alanine-d4 is the deuterated form of N-acetyl-L-alanine, an endogenous N-acetylated amino acid. The incorporation of four deuterium atoms results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based applications.
| Property | N-acetyl-L-alanine | N-acetyl-L-alanine-d4 |
| Chemical Formula | C₅H₉NO₃ | C₅H₅D₄NO₃ |
| Average Molecular Weight | 131.13 g/mol | 135.16 g/mol |
| Monoisotopic Mass | 131.058243 g/mol | 135.083292 g/mol |
| Synonyms | Ac-Ala-OH, N-acetylalanine | N-Acetyl-L-alanine-2,3,3,3-d4 |
Biological Significance and Applications
N-acetyl-L-alanine is a metabolite found in various organisms, including humans. It is formed through the enzymatic N-acetylation of L-alanine or via the degradation of N-acetylated proteins. Altered levels of N-acetyl-L-alanine have been linked to various pathological conditions, highlighting its potential as a biomarker.
The primary application of N-acetyl-L-alanine-d4 is as an internal standard in quantitative mass spectrometry. In metabolomics studies, where the goal is to measure the levels of numerous small molecules in a biological sample, deuterated standards are indispensable. They are added to samples at a known concentration at the beginning of the workflow to account for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision in the quantification of the endogenous, non-labeled analyte.[1][2]
Experimental Protocols
Synthesis of N-acetyl-L-alanine-d4
A common method for the synthesis of N-acetyl-L-alanine-d4 involves the acetylation of L-alanine-d4. The following is a representative protocol:
-
Dissolution: Dissolve L-alanine-d4 in an appropriate solvent, such as a mixture of acetic acid and water.
-
Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at an elevated temperature to drive the acetylation of the amino group.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified, often by recrystallization from a suitable solvent system, to yield pure N-acetyl-L-alanine-d4.
Quantitative Analysis of N-acetyl-L-alanine using N-acetyl-L-alanine-d4 as an Internal Standard
This protocol outlines a general workflow for the quantification of N-acetyl-L-alanine in a biological matrix (e.g., plasma) using liquid chromatography-mass spectrometry (LC-MS) and N-acetyl-L-alanine-d4 as an internal standard.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma) on ice.
-
To a defined volume of the sample (e.g., 100 µL), add a known amount of N-acetyl-L-alanine-d4 solution in a suitable solvent (e.g., methanol).
-
Precipitate proteins by adding a larger volume of a cold organic solvent (e.g., 400 µL of methanol).
-
Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) to enhance protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Separate the analytes using a suitable chromatography column and gradient.
-
Detect the analytes using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. The mass transitions for both N-acetyl-L-alanine and N-acetyl-L-alanine-d4 would be monitored.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous N-acetyl-L-alanine and the internal standard, N-acetyl-L-alanine-d4.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Quantify the concentration of N-acetyl-L-alanine in the original sample by comparing this ratio to a standard curve generated from samples with known concentrations of N-acetyl-L-alanine and a constant concentration of the internal standard.
-
Visualizing Workflows and Pathways
To further elucidate the context and application of N-acetyl-L-alanine-d4, the following diagrams, generated using the DOT language, illustrate a key metabolic pathway and a typical experimental workflow.
References
A Technical Guide to the Synthesis and Purification of Deuterated Alanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated alanine, a critical tool in pharmaceutical research, metabolomics, and structural biology. The selective replacement of hydrogen with deuterium atoms in alanine can significantly alter its metabolic fate, offering a powerful strategy for developing drugs with improved pharmacokinetic profiles.[1][2] This guide details various chemical and biological synthesis routes, purification protocols, and analytical techniques for the characterization of deuterated alanine isotopologues.
Synthesis of Deuterated Alanine
The synthesis of deuterated alanine can be approached through several distinct strategies, each offering advantages in terms of achievable labeling patterns, stereochemical control, and scalability. The choice of method often depends on the desired final product, such as L-alanine-d3, L-alanine-d4, or perdeuterated L-alanine-d7.
Hydrogen-Deuterium Exchange Catalysis
Hydrogen-deuterium (H/D) exchange is a common and direct method for introducing deuterium into the alanine molecule. This approach typically involves the use of a catalyst in a deuterium-rich solvent, most commonly deuterium oxide (D₂O).
1.1.1. Metal-Catalyzed Exchange
Transition metals, particularly those from the platinum group, are effective catalysts for H/D exchange. Ruthenium on carbon (Ru/C) has been shown to be highly effective for achieving high levels of deuteration.[1]
-
Experimental Protocol:
-
L-alanine is dissolved in D₂O containing a catalytic amount of 5% Ru/C.
-
A base, such as sodium hydroxide (NaOH), is added to facilitate the exchange.
-
The reaction mixture is heated under a hydrogen atmosphere.
-
Upon completion, the catalyst is removed by filtration, and the deuterated alanine is isolated from the solution.
-
1.1.2. Acid/Base-Catalyzed Exchange
Both acidic and basic conditions can promote H/D exchange, though basic conditions are often preferred to minimize racemization and decomposition.[1] A common method involves heating alanine in a sealed tube with a base in D₂O, which can lead to specific deuteration at the α-position.[3]
1.1.3. Pyridoxal-Catalyzed Exchange
Pyridoxal and its analogs can catalyze H/D exchange at the α- and β-positions of amino acids. This method mimics the biological function of pyridoxal phosphate (PLP) in transamination reactions. The reaction proceeds through the formation of a Schiff base intermediate, which facilitates the exchange of protons with deuterium from the solvent.
-
Experimental Protocol for DL-Alanine-d7:
-
L-alanine is refluxed in D₂O with pyridoxal hydrochloride and aluminum sulfate (AlSO₄).
-
This process leads to racemization and deuteration at both the α and β positions, yielding DL-alanine-d7.
-
A stereoselective variation of this method utilizes an achiral dichloropyridoxal analog in combination with a chiral base to achieve the synthesis of deuterated D-alanine from L-alanine with an inversion of stereochemistry.
Reductive Amination of Deuterated Precursors
This synthetic route involves the introduction of an amino group to a deuterated keto-acid precursor. A key example is the reductive amination of pyruvic acid-d₄.
-
Experimental Protocol for DL-Alanine-d4:
-
Deuterated pyruvic acid (pyruvic acid-d₄) is subjected to reductive amination using a deuterium source (D₂) and a catalyst.
-
This method results in the formation of racemic DL-alanine-d4 with high isotopic purity.
-
Biocatalytic Synthesis
Enzymatic methods offer high stereoselectivity and milder reaction conditions compared to many chemical methods. Combining a biocatalytic deuteration catalyst with amino acid dehydrogenases allows for the synthesis of a variety of isotopically labeled amino acids.
-
Conceptual Workflow: This approach can stereoselectively introduce deuterium at the α-position of L-alanine.
Biosynthesis in Deuterated Media
Growing microorganisms, such as the alga Scenedesmus obliquus, in a medium where water has been replaced with deuterium oxide (D₂O) leads to the production of perdeuterated proteins. Subsequent hydrolysis of these proteins yields a mixture of perdeuterated amino acids, from which L-alanine-d7 can be isolated.
Purification of Deuterated Alanine
Post-synthesis purification is a critical step to ensure the chemical and isotopic purity of the final product. The choice of purification method depends on the nature of the impurities, which can include unreacted starting materials, byproducts, and undesired stereoisomers.
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. For deuterated alanine, methanol has been successfully used as a solvent for recrystallization.
-
Experimental Protocol:
-
The impure deuterated alanine is dissolved in a minimal amount of hot methanol.
-
The solution is allowed to cool slowly, promoting the formation of pure crystals.
-
The crystals are collected by filtration and dried.
-
Chromatographic Methods
Chromatographic techniques are powerful for separating deuterated alanine from closely related impurities.
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge and is effective for isolating amino acids from other charged species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for the purification of N-protected derivatives of deuterated alanine.
Enantiomeric Resolution
When the synthesis results in a racemic mixture (DL-alanine), and a specific enantiomer is required, an enantiomeric resolution step is necessary.
2.3.1. Enzymatic Resolution
Enzymes can selectively act on one enantiomer, allowing for their separation. For example, hog renal acylase can be used to resolve N-acetyl-DL-alanine.
-
Experimental Protocol:
-
Racemic N-acetyl-DL-alanine-d4 is treated with hog renal acylase.
-
The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-alanine-d4.
-
The unreacted D-N-acetylalanine-d4 can be separated and racemized for recycling.
-
2.3.2. Chiral Chromatography
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate enantiomers.
Quantitative Data Summary
The following tables summarize key quantitative data for various synthesis and purification methods.
Table 1: Synthesis of Deuterated Alanine - Yields and Isotopic Purity
| Synthesis Method | Deuterated Alanine | Reported Yield | Isotopic Purity (%D) | Reference |
| Sealed Tube H/D Exchange | α-deuterated alanine | ~70% | Not specified | |
| Reductive Amination | DL-alanine-d4 | Good overall yield (37%) | >98.5% | |
| Pyridoxal/AlSO₄ Catalysis | DL-alanine-d7 | Not specified | 90% ± 1 (97% at α, 86% at β) | |
| Ru/C Catalyzed H/D Exchange | L-alanine-dα | Not specified | 99% |
Table 2: Properties of Commercially Available Deuterated Alanine
| Compound | Isotopic Purity | Chemical Purity | Supplier Example |
| L-Alanine-3,3,3-d3 | 99 atom % D | >98% | Cambridge Isotope Laboratories |
| L-Alanine-2-d | ≥98 atom % D | ≥98% | Sigma-Aldrich |
| DL-Alanine-2,3,3,3-d4 | 98 atom % D | 99% | Sigma-Aldrich |
| D-Alanine-d7 | 98 atom % D | 95% by HPLC | BOC Sciences |
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated alanine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance of proton signals. ²H NMR directly detects the presence and location of deuterium atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment and confirming the molecular weight of the deuterated compound.
-
Chiral Chromatography (GC/HPLC): Used to determine the enantiomeric purity (e.e.) of the final product.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes described in this guide.
Caption: Overview of chemical and biological synthesis pathways for deuterated alanine.
Caption: General workflow for the purification of deuterated alanine.
Caption: Mechanism of pyridoxal-catalyzed H/D exchange in alanine.
References
A Technical Guide to the Isotopic Purity and Enrichment of Ac-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic purity, and enrichment analysis of N-acetyl-d4-L-alanine (Ac-Ala-OH-d4). This deuterated amino acid derivative is a valuable tool in various research applications, including metabolic studies, pharmacokinetic assessments, and as an internal standard in mass spectrometry-based quantification. Understanding its isotopic characteristics is crucial for the accurate interpretation of experimental data.
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Analytical Method(s) | Notes |
| Isotopic Purity (Atom % D) | ≥ 98% | Mass Spectrometry, NMR Spectroscopy | Refers to the percentage of deuterium atoms at the labeled positions.[1][2] |
| Chemical Purity | ≥ 98% | HPLC, GC-MS | Refers to the purity of the compound with respect to non-isotopic impurities.[1] |
| Deuterium Incorporation | 4 Deuterium Atoms | Synthesis Design | Deuteration is targeted at the α-carbon and the methyl group (positions 2, 3, 3, 3). |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent determination of its isotopic purity and enrichment.
Synthesis of N-acetyl-d4-L-alanine (this compound)
The synthesis of this compound is achieved through the N-acetylation of d4-L-alanine. A common and effective method involves the use of acetic anhydride.
Materials:
-
L-alanine-2,3,3,3-d4
-
Acetic anhydride
-
Glacial acetic acid
-
Water (deionized)
Procedure:
-
In a round-bottom flask, dissolve L-alanine-2,3,3,3-d4 in glacial acetic acid.
-
Add a molar excess (typically 1.2 to 1.5 equivalents) of acetic anhydride to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for a specified period (typically 1-2 hours), with continuous stirring.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent (glacial acetic acid) is removed under reduced pressure (rotoevaporation).
-
The resulting crude product is then purified, typically by recrystallization from a water/ethanol mixture, to yield pure N-acetyl-d4-L-alanine.[3]
Isotopic Purity and Enrichment Analysis
The determination of isotopic purity and enrichment is critical to validate the successful synthesis and labeling of this compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
1. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the isotopic distribution within a molecule by separating ions based on their mass-to-charge ratio.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Liquid Chromatography (LC) system for sample introduction.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
LC-MS Analysis: Inject the sample into the LC-MS system. The compound will be separated from any impurities by the LC column and then ionized in the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in full scan mode, focusing on the m/z range corresponding to Ac-Ala-OH and its deuterated isotopologue.
-
Data Analysis:
-
Identify the molecular ion peaks for the unlabeled Ac-Ala-OH (M+0) and the d4-labeled Ac-Ala-OH (M+4).
-
The isotopic enrichment is determined by comparing the intensity of the M+4 peak to the sum of the intensities of all isotopic peaks (M+0, M+1, M+2, M+3, M+4).
-
A general method involves comparing the measured isotope distribution with the theoretically calculated distribution for a given enrichment level.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium incorporation and to quantify the isotopic purity.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Appropriate deuterated solvent (e.g., D₂O or DMSO-d₆).
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the α-carbon and methyl group positions, when compared to the spectrum of unlabeled Ac-Ala-OH, confirms successful deuteration.
-
The isotopic purity can be estimated by integrating the residual proton signals at the deuterated positions relative to a known internal standard or a non-deuterated portion of the molecule (e.g., the acetyl methyl protons).
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals corresponding to the α-carbon and the methyl group confirms the incorporation of deuterium at these positions.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
The signals for the deuterated carbons (α-carbon and methyl carbon) will appear as multiplets due to C-D coupling and will be significantly attenuated in intensity compared to the spectrum of the unlabeled compound. This provides further confirmation of deuteration.
-
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: A flowchart illustrating the key stages in the synthesis of N-acetyl-d4-L-alanine.
Caption: A workflow diagram for the determination of isotopic purity and enrichment of this compound.
References
Stability and Storage of Ac-Ala-OH-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl-Alanine-d4 (Ac-Ala-OH-d4). Due to the limited availability of specific stability data for the deuterated compound, this guide incorporates information from its non-deuterated counterparts, N-Acetyl-D-alanine and N-Acetyl-L-alanine, to provide a thorough understanding for handling and storage.
Overview of this compound
N-Acetyl-Alanine-d4 is a stable isotope-labeled version of N-Acetyl-Alanine. The deuterium labeling makes it a valuable internal standard in mass spectrometry-based quantitative studies, such as pharmacokinetic and metabolic profiling. Ensuring the stability of this compound is critical for the accuracy and reproducibility of experimental results.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following tables summarize the recommended storage conditions for both the solid form and solutions, based on available data for the compound and its analogs.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Routine Storage | Room Temperature | Up to 3 years | Re-analysis of chemical purity is recommended after three years.[1] |
| Long-Term Storage | -20°C | Up to 3 years | Store in a desiccator to protect from moisture.[2][3][4] |
| Accelerated Storage | 4°C | Up to 2 years | Keep protected from moisture.[2] |
Table 2: Storage Conditions for this compound in Solution
| Condition | Temperature | Duration | Notes |
| Short-Term Storage | -20°C | Up to 1 month | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Long-Term Storage | -80°C | Up to 6 months | Prepare single-use aliquots to minimize degradation from freeze-thaw cycles. |
Stability Profile and Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, the stability of N-acetylated amino acids can be inferred from related compounds. The primary degradation pathways are likely to involve hydrolysis of the amide bond, particularly under harsh acidic or basic conditions.
A logical workflow for assessing the stability of this compound is presented below.
Caption: Logical workflow for a comprehensive stability assessment of this compound.
For a related compound, N-Acetylglycyl-D-alanine, the potential degradation pathways include hydrolysis, deacetylation, oxidation, and the formation of diketopiperazine under thermal stress.
Experimental Protocols
The following is a generalized protocol for a forced degradation study to assess the stability of this compound. This protocol is based on methodologies used for similar N-acetylated amino acids and should be optimized for specific laboratory conditions and analytical instrumentation.
Objective:
To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers (e.g., phosphate buffer)
-
HPLC or UPLC system with a mass spectrometer (MS) detector
-
C18 reversed-phase column
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of this compound.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
-
Incubation and Sampling: Incubate the stressed samples at room temperature (for acid, base, and oxidation) or at the specified temperature (for thermal stress). Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching:
-
For acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively.
-
For thermal and oxidative samples, cool to room temperature.
-
-
Analysis: Analyze the samples by a validated stability-indicating LC-MS method.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Mass spectrometry to identify the parent compound and any degradation products.
-
Handling and Safety
When handling this compound, standard laboratory safety precautions should be followed. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation of any dust particles. Keep the container tightly closed when not in use and protect it from moisture.
References
Applications of Deuterated Amino Acids in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated amino acids, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, have become indispensable tools in modern biological and pharmaceutical research.[1][2][3] This subtle isotopic substitution, which imparts a greater mass and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, provides researchers with a powerful, non-radioactive method to trace, quantify, and characterize biological processes with high precision.[][5] The applications of deuterated amino acids are extensive, ranging from enhancing resolution in Nuclear Magnetic Resonance (NMR) spectroscopy for protein structure determination to improving the pharmacokinetic profiles of therapeutic drugs. This technical guide provides an in-depth overview of the core applications of deuterated amino acids, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.
Quantitative Proteomics
Deuterated amino acids are foundational to several quantitative proteomic techniques, enabling the precise measurement of protein abundance, turnover, and synthesis rates.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while another is cultured in a "heavy" medium supplemented with deuterated essential amino acids, most commonly lysine and arginine.
The efficiency of isotopic labeling is a critical parameter in SILAC experiments. Complete incorporation is essential for accurate quantification.
| Parameter | Value | Reference |
| Labeling Incorporation Efficiency | >95% | |
| Required Cell Doublings for >97% Incorporation | At least 5 | |
| Typical "Heavy" Amino Acids Used | Deuterated Leucine (Leu-d3), Lysine, Arginine | |
| Observed Labeling Efficiency in Neuroblastoma Cells | 92% after 7 days |
This protocol outlines the key steps for a standard SILAC experiment using deuterated lysine and arginine.
-
Media Preparation:
-
Prepare two types of cell culture media: "light" and "heavy." Both should be deficient in lysine and arginine.
-
Supplement the "light" medium with standard L-lysine and L-arginine.
-
Supplement the "heavy" medium with deuterated L-lysine (e.g., L-Lysine-d4) and deuterated L-arginine (e.g., L-Arginine-d7).
-
Both media should also contain 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the desired cell line, one in the "light" medium and one in the "heavy" medium.
-
Allow the cells to grow for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and lyse the cells using a suitable lysis buffer.
-
Quantify the protein concentration in each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Digest the mixed protein sample into peptides using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine, ensuring that most resulting peptides will contain a labeled amino acid.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides from the "light" and "heavy" samples will appear as pairs of peaks with a characteristic mass difference corresponding to the mass of the deuterated amino acid.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein by comparing the peak intensities of the "light" and "heavy" peptide pairs.
-
References
In-Depth Technical Guide to the Safety of Ac-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive Safety Data Sheet (SDS) specifically for Ac-Ala-OH-d4 (N-Acetyl-L-alanine-d4) was not publicly available at the time of this report. The information presented herein is a consolidation of data from suppliers of the deuterated compound and a comprehensive SDS for the non-deuterated analogue, N-Acetyl-L-alanine. The toxicological properties of the deuterated compound are presumed to be similar to the non-deuterated form, but this has not been experimentally confirmed. It is imperative to handle this substance with the care and precautions appropriate for a laboratory chemical of unknown hazards.
Substance Identification and Properties
This compound is a deuterated form of N-Acetyl-L-alanine. The substitution of deuterium for hydrogen can be useful in metabolic studies and as an internal standard in mass spectrometry-based research.
| Property | Value | Source |
| Chemical Name | N-Acetyl-DL-alanine-2,3,3,3-d4 | C/D/N Isotopes |
| Synonyms | Ac-DL-Ala-OH-d4, 2-Acetamidopropionic Acid-d4 | C/D/N Isotopes |
| Molecular Formula | CD₃CD(NHCOCH₃)COOH | C/D/N Isotopes |
| Molecular Weight | 135.16 g/mol | C/D/N Isotopes |
| Appearance | White to off-white solid | Inferred from analogue |
| Storage Temperature | Room temperature | C/D/N Isotopes |
Hazard Identification and Classification
Based on information for the non-deuterated N-Acetyl-L-alanine, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with care to minimize exposure.
| Hazard Class | Classification |
| GHS/OSHA | Not a hazardous substance |
| Transport | Non-hazardous for transport |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Recommendation |
| Handling | - Use in a well-ventilated area.- Avoid dust formation.- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.- Avoid contact with skin, eyes, and clothing. |
| Storage | - Store at room temperature in a dry place.- Keep container tightly closed. |
| Incompatibilities | - Strong oxidizing agents. |
First-Aid Measures
In the event of exposure, follow these first-aid guidelines.
| Exposure Route | First-Aid Procedure |
| Inhalation | - Move to fresh air.- If not breathing, give artificial respiration.- Consult a physician. |
| Skin Contact | - Wash off with soap and plenty of water.- Consult a physician. |
| Eye Contact | - Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | - Never give anything by mouth to an unconscious person.- Rinse mouth with water.- Consult a physician. |
Experimental Protocols and Workflows
While specific experimental protocols involving this compound will vary depending on the research application, a general workflow for handling powdered chemical reagents is essential for safety and reproducibility.
Toxicological Information
No specific toxicological studies have been conducted on this compound. The information below is based on the non-deuterated N-Acetyl-L-alanine.
| Toxicological Endpoint | Result |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
Ecological Information
No specific ecological data is available for this compound. It is expected to have a similar environmental profile to N-Acetyl-L-alanine. Good laboratory practices should be followed to prevent release into the environment.
Disposal Considerations
Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Commercial Suppliers and Technical Applications of N-acetyl-L-alanine-d4: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and potential applications of N-acetyl-L-alanine-d4, a deuterated stable isotope-labeled amino acid derivative. This document is intended to serve as a valuable resource for researchers in drug development, metabolomics, and proteomics by detailing commercial sources, summarizing key quantitative data, and providing adaptable experimental protocols. Furthermore, this guide illustrates a general experimental workflow for utilizing N-acetyl-L-alanine-d4 in stable isotope tracing studies.
Commercial Availability of N-acetyl-L-alanine-d4 and its Isotopologues
The procurement of high-quality stable isotope-labeled compounds is critical for the accuracy and reproducibility of experimental results. N-acetyl-L-alanine-d4 and its various isotopologues are available from several commercial suppliers. The following table summarizes key information from a selection of vendors to facilitate comparison and purchasing decisions.
| Supplier | Product Name | Catalog Number (Example) | Purity/Isotopic Enrichment | Available Quantities |
| LGC Standards | N-Acetyl-L-alanine-2,3,3,3-d4 | CDN-D-6028 | 98 atom % D, min 98% Chemical Purity | 0.05 g, 0.1 g |
| BOC Sciences | N-Acetyl-L-alanine-2,3,3,3-d4 | - | Not specified | Inquiry required |
| CDN Isotopes | N-Acetyl-DL-alanine-2,3,3,3-d4 | D-6179 | 98 atom % D | 0.1 g, 0.25 g |
| CDN Isotopes | N-Acetyl-d3-DL-alanine-2,3,3,3-d4 | D-6182 | 98 atom % D | 0.1 g, 0.25 g |
| Sigma-Aldrich | N-Acetyl-D-alanine | - | ≥98% (TLC) | Not specified |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current product specifications, availability, and pricing.
Experimental Protocols: Stable Isotope Tracing with N-acetyl-L-alanine-d4
Objective: To trace the metabolic fate of N-acetyl-L-alanine-d4 in a cellular model.
Materials:
-
N-acetyl-L-alanine-d4
-
Cell culture medium appropriate for the cell line of interest (consider custom formulation lacking non-labeled L-alanine if tracing incorporation)
-
Cultured cells (e.g., cancer cell line, primary cells)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Solvents for metabolite extraction (e.g., methanol, chloroform, water)
-
Instrumentation for analysis (e.g., LC-MS/MS, GC-MS)
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by supplementing the base medium with N-acetyl-L-alanine-d4 at a final concentration to be optimized for the specific cell line and experimental goals.
-
Remove the standard growth medium, wash the cells once with PBS, and replace it with the labeling medium.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled compound.
-
-
Sample Collection and Quenching:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled compound.
-
Quench metabolic activity by adding a pre-chilled extraction solvent (e.g., 80% methanol) and scraping the cells. Alternatively, for protein analysis, lyse the cells directly on the plate with ice-cold lysis buffer.
-
-
Metabolite Extraction (for metabolomics):
-
Collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
Perform a multi-step extraction, such as a methanol-chloroform-water extraction, to separate polar metabolites, lipids, and protein pellets.
-
Dry the polar metabolite fraction using a vacuum concentrator.
-
-
Protein Extraction and Preparation (for proteomics):
-
If starting with a lysis buffer, centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
For analysis of protein incorporation, the protein fraction can be hydrolyzed to constituent amino acids.
-
-
Sample Analysis by Mass Spectrometry:
-
Resuspend the dried metabolite extracts in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.
-
Analyze the samples to identify and quantify the deuterated isotopologues of downstream metabolites of N-acetyl-L-alanine-d4.
-
For protein incorporation, analyze the hydrolyzed amino acids to determine the enrichment of d4-alanine.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a stable isotope tracing experiment using N-acetyl-L-alanine-d4.
The Dual Function of N-Acetylation on Alanine: From Protein Fate to Disease Biomarker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylation of the amino acid alanine manifests in two biologically significant forms: the post-translational modification of protein N-termini and the circulating metabolite N-acetyl-L-alanine (NAAL). This technical guide provides a comprehensive overview of the functional implications of both forms of alanine N-acetylation. N-terminal acetylation of alanine residues plays a critical, yet context-dependent, role in determining protein fate, acting as a degradation signal (degron) for the ubiquitin-proteasome system or, conversely, contributing to protein stability. As a metabolite, NAAL has emerged as a promising biomarker for a range of pathological conditions, including infectious, inflammatory, and neurodegenerative diseases. This document details the underlying molecular mechanisms, presents quantitative data on the effects of N-acetylation, provides detailed experimental protocols for the study of these processes, and visualizes key pathways and workflows.
N-Terminal Acetylation of Alanine: A Determinant of Protein Stability
N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting a vast number of proteins. When the initiator methionine is cleaved from a nascent polypeptide chain, an alanine residue at the second position is frequently exposed and subsequently N-terminally acetylated by N-terminal acetyltransferases (NATs). This modification can have profound effects on protein function and stability.
The Ac/N-Degron Pathway: N-Terminal Acetyl-Alanine as a Degradation Signal
A primary function of N-terminal acetylation of alanine is to create a degradation signal, known as an Ac/N-degron. This degron is recognized by specific E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation of the protein by the 26S proteasome. In yeast, the Doa10 ubiquitin ligase has been identified as a key recognition component of the Ac/N-degron pathway, targeting proteins with N-terminally acetylated residues, including alanine.[1]
The recognition of the Ac/N-degron by Doa10 is a critical step in the quality control of newly synthesized proteins and the regulation of cellular protein levels. The accessibility of the N-terminally acetylated alanine can be modulated by protein folding and complex formation, providing a mechanism for conditional protein degradation.
Context-Dependent Role in Protein Stability
Paradoxically, N-terminal acetylation has also been implicated in enhancing protein stability. By blocking the free N-terminus, acetylation can prevent other modifications, such as ubiquitination at the N-terminal alpha-amino group, which can also act as a degradation signal. The overall effect of N-terminal acetylation on protein stability appears to be context-dependent, influenced by the specific protein, its subcellular localization, and the interplay with other protein quality control mechanisms.[2]
Data Presentation: N-Terminal Residue and Protein Half-Life
While direct quantitative data comparing the half-life of a protein with and without an N-terminally acetylated alanine is limited, the "N-end rule" provides a framework for understanding the influence of the N-terminal residue on protein stability. The following table summarizes the estimated half-lives of proteins with different N-terminal amino acids in various organisms. It is important to note that these values do not distinguish between acetylated and non-acetylated forms but provide a general indication of the inherent stability conferred by the N-terminal residue.
| N-Terminal Amino Acid | Mammalian Half-Life | Yeast Half-Life | E. coli Half-Life |
| Alanine (Ala) | 4.4 hours | >20 hours | >10 hours |
| Methionine (Met) | 30 hours | >20 hours | >10 hours |
| Serine (Ser) | 1.9 hours | >20 hours | >10 hours |
| Threonine (Thr) | 7.2 hours | >20 hours | >10 hours |
| Valine (Val) | 100 hours | >20 hours | >10 hours |
| Glycine (Gly) | 30 hours | >20 hours | >10 hours |
| Cysteine (Cys) | 1.2 hours | >20 hours | >10 hours |
| Phenylalanine (Phe) | 1.1 hours | 3 min | 2 min |
| Leucine (Leu) | 5.5 hours | 3 min | 2 min |
| Aspartate (Asp) | 1.1 hours | 3 min | >10 hours |
| Arginine (Arg) | 1 hour | 2 min | 2 min |
Data adapted from studies on the N-end rule.[3]
N-Acetyl-L-Alanine (NAAL): A Circulating Metabolite and Disease Biomarker
N-acetyl-L-alanine (NAAL) is an endogenous metabolite formed through the action of N-acetyltransferases or as a byproduct of the degradation of N-terminally acetylated proteins.[4] While historically considered a simple metabolic byproduct, recent metabolomic studies have highlighted its potential as a dynamic biomarker in a variety of diseases.
NAAL as a Biomarker in Infectious and Inflammatory Diseases
Elevated levels of NAAL have been observed in the plasma of patients with several infectious and inflammatory conditions, suggesting its involvement in the host's immune and metabolic response to disease.
-
COVID-19: Studies have identified N-acetyl-L-alanine as one of several biomarkers with elevated levels in patients with severe COVID-19 compared to those with mild disease and healthy controls.[5]
-
HIV Infection: The plasma of HIV-infected individuals shows a higher abundance of N-acetyl-L-alanine compared to healthy donors. This increase in NAAL has been shown to inhibit the production of the pro-inflammatory cytokine IFN-γ by natural killer (NK) cells in response to Mycobacterium tuberculosis infection, suggesting a role for NAAL in the immune dysregulation observed in HIV patients.
-
Guillain-Barré Syndrome (GBS): A Mendelian randomization study has indicated a significant positive correlation between plasma levels of N-acetyl-L-alanine and the risk of developing GBS, an acute immune-mediated polyneuropathy.
NAAL in Neurodegenerative and Other Diseases
Alterations in NAAL levels have also been implicated in neurodegenerative disorders and other conditions, although the specific roles are still under investigation. Its presence in the cerebrospinal fluid (CSF) makes it a candidate for a central nervous system biomarker.
Data Presentation: N-Acetyl-L-Alanine as a Disease Biomarker
| Disease | Sample Type | Key Quantitative Finding | Reference(s) |
| COVID-19 | Plasma/Serum | Elevated levels in severe cases compared to mild cases and healthy controls. | |
| HIV Infection | Plasma | Significantly higher abundance in HIV-positive individuals. | |
| Guillain-Barré Syndrome | Plasma | Genetically predicted NAAL was significantly positively correlated with GBS (Odds Ratio = 2.04). |
Experimental Protocols
Determination of Protein Half-Life via Cycloheximide Chase Assay
This protocol describes a method to determine the half-life of a protein of interest by inhibiting protein synthesis with cycloheximide and monitoring the protein's degradation over time by western blotting.
Materials:
-
Cultured cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Loading control primary antibody (e.g., anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treat the cells with an appropriate concentration of cycloheximide (typically 10-100 µg/mL, to be optimized for the cell line). Include a vehicle-treated control (e.g., DMSO).
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8, 12 hours). The time points should be chosen based on the expected stability of the protein.
-
Wash the harvested cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibody against the protein of interest and a loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for the protein of interest and the loading control at each time point. Normalize the intensity of the protein of interest to the loading control.
-
Plot the normalized protein levels against time to determine the protein's half-life.
In Vitro Ubiquitination Assay for Ac/N-Degron Substrates
This protocol outlines an in vitro ubiquitination assay to determine if a protein with an N-terminally acetylated alanine can be ubiquitinated by a specific E3 ligase, such as Doa10.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., Ubc6/Ubc7 for Doa10)
-
Recombinant E3 ubiquitin ligase (e.g., a functional fragment of Doa10)
-
Recombinant ubiquitin
-
Substrate protein with an N-terminally acetylated alanine
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and running buffer
-
Western blot reagents (as described in Protocol 3.1)
-
Antibody against the substrate protein or a tag on the substrate
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical reaction mixture includes E1, E2, E3, ubiquitin, the substrate protein, and ATP in the ubiquitination reaction buffer.
-
Include negative control reactions, such as reactions lacking E1, E3, or ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and western blotting using an antibody against the substrate protein.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the substrate (mono- and poly-ubiquitinated) indicates a successful ubiquitination reaction.
Quantification of N-Acetyl-L-Alanine in Plasma by LC-MS/MS
This protocol provides a general method for the quantification of N-acetyl-L-alanine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
Internal standard (e.g., stable isotope-labeled N-acetyl-L-alanine)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard.
-
Precipitate proteins by adding a 3-4 fold excess of cold acetonitrile.
-
Vortex and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify N-acetyl-L-alanine and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-product ion transitions for N-acetyl-L-alanine should be optimized.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of N-acetyl-L-alanine standards.
-
Calculate the concentration of N-acetyl-L-alanine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Future Directions
The role of N-terminal acetylation of alanine in the Ac/N-degron pathway is a well-defined signaling cascade leading to protein degradation. The broader implications of this modification for protein homeostasis and its interplay with other cellular processes are areas of active research.
The function of N-acetyl-L-alanine as a signaling molecule is less clear. Its association with inflammatory and immune-mediated diseases suggests a potential role in modulating immune responses. For instance, the observation that NAAL inhibits IFN-γ production by NK cells in the context of HIV and tuberculosis co-infection points towards a direct or indirect role in immune signaling. Future research is needed to identify the specific receptors and downstream signaling pathways that may be affected by NAAL.
The development of drugs targeting the enzymes involved in N-acetylation, such as the N-terminal acetyltransferases and the ubiquitin ligases of the Ac/N-degron pathway, holds therapeutic potential for diseases characterized by protein misregulation. Furthermore, the use of NAAL as a diagnostic or prognostic biomarker could lead to improved clinical management of various diseases.
Conclusion
N-acetylation on alanine is a multifaceted modification with significant implications for cellular function and disease. As a post-translational modification, it acts as a key regulator of protein stability, while as a circulating metabolite, it serves as a valuable biomarker for a growing number of pathological conditions. The detailed experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate roles of N-acetylated alanine in health and disease, with the ultimate goal of developing novel diagnostic and therapeutic strategies.
References
- 1. N-terminal acetylation of cellular proteins creates specific degradation signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 4. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 5. Frontiers | Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Use of Deuterated Alanine in Protein NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution in solution.[1][2] However, its application to larger proteins (>25 kDa) is often hampered by severe line broadening and spectral overlap.[3][4] A common and effective strategy to overcome these limitations is the use of isotopic labeling, particularly deuteration.[5] Replacing non-exchangeable protons with deuterium significantly reduces dipolar relaxation pathways, the primary source of line broadening in large molecules, leading to sharper resonance lines and improved spectral quality.
This document provides detailed application notes and protocols for the use of deuterated alanine, specifically N-acetyl-L-alanine-d4 (Ac-Ala-OH-d4) as a precursor for L-alanine-d4, in protein NMR spectroscopy. While direct protocols for this compound are not extensively published, it serves as a stable, protected source of L-alanine-d4, which can be incorporated into proteins. The focus is on its application in methyl-transverse relaxation optimized spectroscopy (methyl-TROSY), a technique that has revolutionized the study of high-molecular-weight proteins.
Alanine methyl groups are excellent probes of protein structure and dynamics due to their abundance, proximity to the protein backbone, and restricted flexibility. By selectively incorporating protonated ¹³CH₃-alanine into a perdeuterated protein background, high-quality NMR spectra of macromolecular assemblies approaching 1 MDa can be obtained.
Key Applications
The use of deuterated alanine in conjunction with selective methyl labeling enables a range of advanced NMR studies:
-
Structure Determination of Large Proteins and Complexes: By providing sharp, well-resolved signals, alanine methyl probes offer crucial distance restraints for calculating the three-dimensional structures of proteins and protein-protein complexes that are intractable by other methods.
-
Analysis of Protein Dynamics: Methyl group relaxation parameters are sensitive to motions on a wide range of timescales (picoseconds to milliseconds), providing insights into protein flexibility, conformational exchange, and allostery.
-
Mapping Protein-Ligand and Protein-Protein Interfaces: Chemical shift perturbations of alanine methyl resonances upon binding of a ligand or another protein can be used to map interaction surfaces and characterize binding events.
-
Studies of Enzyme Mechanisms: Alanine residues are frequently found in active sites, and their methyl groups can serve as sensitive reporters of substrate binding and conformational changes during catalysis.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from NMR experiments on proteins labeled with deuterated alanine and selective methyl probes. This data highlights the benefits of this labeling strategy for studying large proteins.
| Parameter | Protein System | Magnetic Field (T) | Observed Value/Range | Significance | Reference(s) |
| ¹H Linewidths (Hz) | 82 kDa Malate Synthase G | 18.8 | 15-25 | Narrow linewidths for a large protein, enabling high resolution. | |
| Transverse Relaxation Rate (R₂) of ¹³C in Ala-β | 82 kDa Malate Synthase G | 18.8 | ~1.5 - 2.5 s⁻¹ | Slow relaxation, leading to sharper signals and higher sensitivity in methyl-TROSY experiments. | |
| Order Parameter (S²) | 82 kDa Malate Synthase G | 18.8 | 0.7 - 0.9 | High order parameters indicate that alanine methyl groups are conformationally restricted and reflect the overall protein dynamics. | |
| Deuteration Level at Cα | Recombinantly expressed protein | - | >97% | High deuteration at the Cα position is crucial for reducing relaxation pathways. | |
| Incorporation Level of ¹³CH₃-Ala | 82 kDa Malate Synthase G | - | >95% | High incorporation efficiency is achievable with optimized protocols. |
Experimental Protocols
Preparation of L-Alanine-d4 from this compound
N-acetyl-L-alanine-d4 is a protected form of deuterated alanine. The acetyl group must be removed prior to use in cell culture media. This can be achieved by acid hydrolysis.
Materials:
-
N-acetyl-L-alanine-d4 (this compound)
-
1 M HCl
-
D₂O
-
Lyophilizer
Protocol:
-
Dissolve this compound in 1 M HCl in D₂O.
-
Heat the solution at 100°C for 2 hours to hydrolyze the acetyl group.
-
Monitor the reaction by ¹H NMR to confirm the disappearance of the acetyl methyl signal.
-
Lyophilize the sample to remove excess HCl and D₂O.
-
Resuspend the resulting L-alanine-d4 hydrochloride in D₂O and lyophilize again to ensure complete removal of HCl.
-
The resulting L-alanine-d4 is ready to be used in the culture medium.
Expression of Alanine-Labeled Protein in E. coli
This protocol describes the expression of a protein with protonated ¹³CH₃-alanine methyl groups in a perdeuterated background.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.
-
M9 minimal medium prepared with 99.9% D₂O.
-
Deuterated glucose (¹²C, d₇ or ¹³C, d₇) as the primary carbon source.
-
¹⁵NH₄Cl as the nitrogen source.
-
L-alanine-3-¹³C, 2-²H (or L-alanine-d4 if only deuteration is required without ¹³C labeling).
-
Succinate-d₄
-
α-ketoisovalerate-d₇
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium and grow overnight at 37°C.
-
Adaptation to D₂O:
-
Inoculate 1 mL of the overnight culture into 100 mL of M9 medium in H₂O. Grow to an OD₆₀₀ of 0.6-0.8.
-
Pellet the cells by centrifugation and resuspend in 100 mL of M9 medium prepared with 50% D₂O. Grow to an OD₆₀₀ of 0.6-0.8.
-
Repeat the process, resuspending the cells in 100 mL of M9 medium prepared with 99.9% D₂O. This stepwise adaptation improves cell viability in the deuterated medium.
-
-
Main Culture:
-
Inoculate the adapted cells into 1 L of M9 medium in D₂O containing ¹⁵NH₄Cl (1 g/L) and deuterated glucose (2 g/L).
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Labeling and Induction:
-
Approximately one hour before induction, add the labeling precursors to the culture. For specific ¹³CH₃ labeling of alanine, add L-alanine-3-¹³C, 2-²H (100 mg/L).
-
To prevent scrambling of the ¹³C label to other amino acids, add succinate-d₄ (2 g/L) and α-ketoisovalerate-d₇ (70 mg/L).
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow for 16-24 hours.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
NMR Sample Preparation
Protocol:
-
Exchange the purified protein into a deuterated NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O).
-
Concentrate the protein to the desired concentration (typically 0.1 - 1.0 mM).
-
Add a small amount (5-10%) of a standard for chemical shift referencing if required.
-
Transfer the sample to a high-quality NMR tube.
Visualizations
Alanine Biosynthesis and Labeling Strategy
Caption: Alanine biosynthesis pathway in E. coli and the strategy for incorporating exogenous deuterated alanine.
Experimental Workflow for Protein NMR using Deuterated Alanine
Caption: General experimental workflow for protein NMR using deuterated alanine labeling.
References
- 1. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Alanine Prototrophic Suppressors Emerge from L-Alanine Auxotroph through Stress-Induced Mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoinduction of Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 5. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Application Note: Ac-Ala-OH-d4 as an Internal Standard for the Quantitative Analysis of N-Acetyl-Alanine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-alanine (Ac-Ala-OH) is an N-acetylated amino acid that is increasingly recognized for its potential role as a biomarker in various physiological and pathological states. Accurate and precise quantification of endogenous metabolites like N-acetyl-alanine in complex biological matrices is crucial for advancing research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and specificity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS method. A SIL-IS, such as N-acetyl-alanine-d4 (Ac-Ala-OH-d4), has nearly identical physicochemical properties to the analyte of interest.[2] This ensures that it co-elutes chromatographically and experiences similar effects during sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer. By normalizing the analyte's signal to the internal standard's signal, variability introduced during the analytical process can be effectively compensated for, leading to improved accuracy and precision.[3] this compound, with a mass shift of +4 amu, provides a clear distinction from the natural mass distribution of the analyte, making it an ideal internal standard.
This application note provides a detailed protocol for the quantification of N-acetyl-alanine in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes the extraction of N-acetyl-alanine from human plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Ac-Ala-OH calibration standard stock solution (e.g., 1 mg/mL in methanol)
-
Methanol (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >12,000 x g at 4°C
-
Pipettes and tips
-
Autosampler vials
Procedure:
-
Prepare Working Solutions:
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% methanol/water to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking the Ac-Ala-OH stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a PBS solution) to achieve a concentration range of 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the surrogate matrix, independent of the calibration standards.
-
-
Sample Extraction:
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for the double blank (matrix blank).
-
Add 400 µL of ice-cold methanol to each tube to precipitate proteins.
-
Vortex each tube vigorously for 1 minute.
-
Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC column for polar metabolites.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 5% B, 1-5 min: 5-95% B, 5-6 min: 95% B, 6-6.1 min: 95-5% B, 6.1-8 min: 5% B |
MS Conditions (Example):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ac-Ala-OH | 132.1 | 88.1 | 100 | 15 |
| This compound (IS) | 136.1 | 92.1 | 100 | 15 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables represent typical data from a method validation for the quantification of N-acetyl-alanine using this compound as an internal standard.
Table 1: Calibration Curve for N-acetyl-alanine
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1 | 0.012 ± 0.001 | 105.3 |
| 5 | 0.061 ± 0.004 | 101.7 |
| 25 | 0.305 ± 0.015 | 98.8 |
| 100 | 1.22 ± 0.05 | 100.2 |
| 250 | 3.04 ± 0.11 | 101.3 |
| 500 | 6.11 ± 0.25 | 99.5 |
| 1000 | 12.18 ± 0.49 | 100.8 |
| Linearity (r²) | 0.9992 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | 2.91 ± 0.15 | 5.15 | 97.0 | 6.21 | 98.2 |
| MQC | 300 | 308.4 ± 12.3 | 3.99 | 102.8 | 4.88 | 101.5 |
| HQC | 800 | 789.6 ± 28.4 | 3.60 | 98.7 | 4.12 | 99.3 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC | 88.2 | 89.5 | 98.5 |
| HQC | 90.1 | 89.8 | 100.3 |
Visualizations
References
Application Notes and Protocols: Site-Specific N-Terminal Protein Labeling with Ac-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the site-specific labeling of proteins at their N-terminus using deuterated acetyl-L-alanine (Ac-Ala-OH-d4). This method offers a precise way to introduce a stable isotope label, enabling quantitative proteomics studies through mass spectrometry. The protocol is based on the chemical activation of the carboxylic acid group of this compound and its subsequent reaction with the α-amine of the protein's N-terminus. This application note includes a step-by-step experimental procedure, a list of necessary reagents and equipment, and a method for analyzing the labeling efficiency.
Introduction
Stable isotope labeling is a powerful technique in proteomics for the relative and absolute quantification of proteins.[1][2] Labeling proteins with stable isotopes allows for their differentiation in mass spectrometry analysis.[2] N-terminal acetylation is one of the most common protein modifications in eukaryotes, highlighting the accessibility and reactivity of the protein's N-terminus.[3][4]
This protocol details a chemical labeling strategy to specifically modify the N-terminal α-amine of a protein. By targeting the N-terminus, which often has a lower pKa than the ε-amine of lysine residues, site-specific labeling can be achieved under controlled pH conditions. The described method utilizes the activation of the carboxylic acid of this compound to form an active ester, which then readily reacts with the N-terminal amine of the target protein. This approach is a valuable tool for researchers engaged in quantitative proteomics, protein trafficking studies, and structural biology.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow for N-terminal protein labeling with this compound.
Caption: Workflow for N-terminal protein labeling.
Experimental Protocols
Materials and Reagents
-
This compound (Deuterated Acetyl-L-alanine)
-
Target protein with an accessible N-terminus
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing or centrifugal filter units for protein purification
-
Mass spectrometer for analysis
Experimental Procedure
1. Preparation of Reagents
-
Protein Solution: Prepare the target protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
EDC/NHS Solution: Immediately before use, prepare a 100 mM solution of both EDC and NHS in anhydrous DMF.
2. Activation of this compound
-
In a microcentrifuge tube, combine 10 µL of the 100 mM this compound stock solution with 10 µL of the 100 mM EDC solution and 10 µL of the 100 mM NHS solution.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester of this compound.
3. Protein Labeling Reaction
-
Add the activated this compound solution to the protein solution. A 10 to 20-fold molar excess of the labeling reagent over the protein is recommended as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. For proteins sensitive to degradation, the incubation can be performed at 4°C overnight. The slightly acidic pH of the reaction buffer (pH 6.0) favors the reaction with the N-terminal α-amine over the ε-amines of lysine residues.
4. Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
5. Purification of the Labeled Protein
-
Remove the excess labeling reagent and byproducts by dialysis against PBS pH 7.4 at 4°C. Perform at least three buffer changes over 24 hours.
-
Alternatively, use a centrifugal filter unit with a molecular weight cutoff appropriate for the target protein to exchange the buffer.
6. Analysis of Labeling Efficiency
-
The extent of labeling can be determined by mass spectrometry.
-
Analyze both the unlabeled and labeled protein samples by ESI-MS or MALDI-MS.
-
The mass shift corresponding to the addition of the Ac-Ala-d3 group (mass of the acetyl-d3 group, as the OH is lost and a hydrogen from the amine is lost) will indicate successful labeling.
-
For more detailed analysis, the labeled protein can be subjected to proteolytic digestion followed by LC-MS/MS to confirm the site of modification.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results from a typical labeling experiment. The data illustrates how to present the quantitative analysis of the labeling reaction.
| Parameter | Unlabeled Protein | Labeled Protein |
| Protein Concentration | 2.0 mg/mL | 1.8 mg/mL |
| Observed Molecular Weight (Da) | 25,000 | 25,046 |
| Expected Mass Shift (Da) | N/A | +46.05 |
| Labeling Efficiency (%) | N/A | > 95% |
Note: The expected mass shift is calculated from the addition of the C4H4D3NO moiety. The efficiency is determined by comparing the peak intensities of the labeled and unlabeled protein in the mass spectrum.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive EDC/NHS | - Prepare fresh EDC/NHS solutions immediately before use. |
| - Inaccessible N-terminus | - Ensure the N-terminus of the protein is not blocked or sterically hindered. | |
| - Suboptimal pH | - Optimize the reaction pH. A range of pH 6.0-7.0 can be tested. | |
| Non-specific Labeling | - Reaction pH is too high | - Maintain the reaction pH at 6.0 to favor N-terminal labeling. |
| - High excess of labeling reagent | - Reduce the molar excess of the activated this compound. | |
| Protein Precipitation | - Protein instability in the reaction buffer | - Screen for optimal buffer conditions for your protein. |
| - High concentration of organic solvent (DMF) | - Minimize the volume of the labeling reagent added. |
Conclusion
The protocol described provides a robust method for the site-specific N-terminal labeling of proteins using this compound. This technique is a valuable addition to the toolbox of researchers in proteomics and drug development, enabling precise quantitative studies. The provided workflow, protocols, and troubleshooting guide should facilitate the successful implementation of this labeling strategy.
References
- 1. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Ala-OH-d4 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible quantification of endogenous metabolites is paramount. N-Acetyl-L-alanine (Ac-Ala-OH), an acetylated amino acid, is of growing interest as a potential biomarker in various physiological and pathological states. Its precise measurement, however, can be challenging due to matrix effects and variations inherent in sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. Ac-Ala-OH-d4, the deuterated analog of N-Acetyl-L-alanine, serves as an ideal internal standard, ensuring high accuracy and precision in quantitative metabolomics studies.
This document provides detailed application notes and protocols for the preparation and use of this compound as an internal standard for the quantitative analysis of Ac-Ala-OH in biological matrices.
Product Information
| Parameter | Specification |
| Product Name | This compound (N-Acetyl-L-alanine-d4) |
| Molecular Formula | C₅H₅D₄NO₃ |
| Molecular Weight | 135.15 g/mol |
| Isotopic Enrichment | ≥ 98 atom % D |
| Appearance | White to off-white solid |
| Storage (Solid) | Room temperature. Stable for at least 3 years under recommended conditions. |
| Storage (Solution) | Store stock solutions at -20°C in amber, tightly sealed vials. Prepare fresh working solutions as needed.[1] |
Quantitative Performance Data
| Parameter | Expected Performance | Rationale |
| Recovery | 85-115% | A SIL-IS co-elutes with the analyte, experiencing similar losses during sample preparation, thus providing accurate correction. |
| Matrix Effect | 85-115% | The SIL-IS and the analyte are affected similarly by matrix components, leading to a consistent analyte/IS peak area ratio and reliable quantification. |
| Linearity (r²) | > 0.99 | The use of a SIL-IS ensures a linear response across a wide dynamic range of analyte concentrations. |
| Precision (%CV) | < 15% | The internal standard corrects for random errors in the analytical process, leading to high precision. |
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
a. Stock Solution (1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out a precise amount of this compound (e.g., 1 mg).
-
Dissolve the weighed solid in a high-purity aprotic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL. The use of aprotic solvents is recommended to prevent deuterium-hydrogen exchange.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage.
b. Working Solution (e.g., 10 µg/mL):
-
On the day of analysis, allow the stock solution to thaw and equilibrate to room temperature.
-
Dilute the 1 mg/mL stock solution with the same solvent (methanol or acetonitrile) to a working concentration of 10 µg/mL. The optimal working concentration may need to be determined based on the expected endogenous levels of Ac-Ala-OH in the samples and the sensitivity of the mass spectrometer.
-
Vortex the working solution thoroughly.
Sample Preparation Protocols
The following are general protocols for the extraction of metabolites from plasma/serum and cultured cells. The addition of the this compound internal standard is a critical step in these workflows.
a. Plasma/Serum Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma or serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add a specific volume of the this compound working solution. A common starting point is to add 10 µL of a 10 µg/mL working solution. This volume and concentration should be optimized for your specific assay.
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a well of a 96-well plate for LC-MS analysis.
b. Adherent Cell Culture Sample Preparation (Methanol Quenching and Extraction):
-
Aspirate the culture medium from the cell culture plate.
-
Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate to quench metabolism and extract metabolites.
-
Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Add a specific volume of the this compound working solution to the cell extract. As with plasma, a starting point of 10 µL of a 10 µg/mL working solution is recommended, with optimization as needed.
-
Vortex the mixture thoroughly.
-
Centrifuge the cell extract at >10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS analysis.
Diagrams
Caption: General experimental workflow for metabolomics analysis using this compound.
Caption: Workflow for the preparation and addition of the this compound internal standard.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of N-Acetyl-L-alanine in metabolomics studies. The protocols provided herein offer a foundation for the successful implementation of this internal standard in your research. It is recommended to perform a validation of the method in your specific biological matrix to ensure optimal performance. By correcting for analytical variability, this compound enables high-quality, reproducible data, which is essential for advancing our understanding of the role of N-Acetyl-L-alanine in health and disease.
References
Application Notes and Protocols for Quantitative Proteomics using Ac-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for a quantitative proteomics workflow utilizing N-acetyl-L-alanine-d4 (Ac-Ala-OH-d4) as a metabolic labeling reagent. This approach allows for the relative quantification of protein synthesis and acetylation dynamics in response to various stimuli, making it a valuable tool in cellular biology and drug discovery.
Introduction
Quantitative mass spectrometry-based proteomics is a powerful technique for identifying and quantifying thousands of proteins from complex biological samples.[1] Isotopic labeling methods, where specific isotopes are incorporated into proteins, enable accurate relative quantification between different experimental conditions.[2][3][4] This application note details a workflow employing this compound, a deuterated analog of N-acetyl-L-alanine, for metabolic labeling. The incorporation of the deuterated acetyl group allows for the differentiation and relative quantification of newly synthesized or acetylated proteins.
This compound serves as a tracer that can be introduced into cellular metabolic pathways.[5] The heavy isotope-labeled acetyl group can be incorporated into proteins through de novo N-terminal acetylation or lysine acetylation, providing insights into protein turnover and post-translational modifications.
Experimental Workflow Overview
The overall experimental workflow consists of several key stages: cell culture and metabolic labeling, protein extraction and digestion, peptide cleanup, LC-MS/MS analysis, and data analysis.
Caption: A general workflow for quantitative proteomics using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in appropriate growth medium and culture until they reach approximately 70-80% confluency.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the appropriate cell culture medium (e.g., DMEM) with this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each cell line.
-
Metabolic Labeling:
-
For the "heavy" labeled sample, aspirate the standard growth medium and replace it with the this compound containing labeling medium.
-
For the "light" control sample, replace the medium with fresh standard growth medium.
-
Incubate the cells for a duration appropriate for the biological question (e.g., 6-24 hours) to allow for incorporation of the label.
-
-
Cell Harvest: After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then harvest the cells by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and discard the supernatant. The cell pellets can be stored at -80°C until further processing.
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Resuspend the cell pellets in a lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Sonicate or vortex the samples to ensure complete cell lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
Sample Mixing (Optional but Recommended): For accurate relative quantification, mix the "light" and "heavy" labeled protein extracts in a 1:1 ratio based on protein amount.
-
Reduction and Alkylation:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours or overnight. Centrifuge to pellet the proteins and discard the acetone.
-
In-solution Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
Protocol 3: Peptide Cleanup
-
Acidification: Acidify the peptide solution by adding trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalting: Use C18 solid-phase extraction (SPE) cartridges or tips to desalt and concentrate the peptides.
-
Equilibrate the C18 material with a solution of 0.1% TFA in 80% acetonitrile.
-
Wash with 0.1% TFA in water.
-
Load the acidified peptide sample.
-
Wash again with 0.1% TFA in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 0.1% TFA in 50-80% acetonitrile.
-
-
Drying: Dry the eluted peptides completely using a vacuum centrifuge. The dried peptides can be stored at -80°C.
Protocol 4: LC-MS/MS Analysis
-
Peptide Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
Chromatographic Separation: Inject the peptide sample onto a reverse-phase HPLC column (e.g., a C18 column) and separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Acquire data in either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) mode.
-
In DDA mode, the instrument acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
In DIA mode, the instrument systematically fragments all ions within predefined mass-to-charge (m/z) windows.
-
Protocol 5: Data Analysis
-
Database Search: Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein sequence database (e.g., Swiss-Prot).
-
Peptide and Protein Identification: Set search parameters to include variable modifications such as oxidation of methionine and acetylation (d4) on protein N-termini and lysine residues.
-
Quantitative Analysis: The software will identify peptide pairs that are chemically identical but differ in mass due to the presence of the d4-acetyl group. The relative abundance of a protein or a specific acetylation site is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Statistical Analysis: Perform statistical analysis to identify proteins or acetylation sites that show significant changes in abundance between the different conditions.
Data Presentation
The quantitative results from the proteomics analysis can be summarized in tables for easy comparison.
Table 1: Example of Quantified Proteins
| Protein Accession | Gene Name | Description | Ratio (Heavy/Light) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
| P10636 | GNB1 | Guanine nucleotide-binding protein subunit beta-1 | 3.11 | <0.001 | Upregulated |
Table 2: Example of Quantified Acetylation Sites
| Protein Accession | Gene Name | Site | Ratio (Heavy/Light) | p-value | Regulation |
| P04406 | GAPDH | K191 | 1.89 | 0.01 | Upregulated |
| P62258 | H4C1 | K16 | 0.52 | 0.008 | Downregulated |
| Q13547 | EP300 | K1549 | 2.76 | <0.001 | Upregulated |
Signaling Pathway Visualization
Quantitative proteomics can provide insights into the regulation of cellular signaling pathways. For example, the PI3K-Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its components are often subject to regulation by protein synthesis and post-translational modifications.
Caption: The PI3K-Akt signaling pathway, a common target of proteomic studies.
Conclusion
The quantitative proteomics workflow using this compound presented here offers a robust method for investigating changes in protein synthesis and acetylation. This technique can be applied to a wide range of biological systems to gain a deeper understanding of cellular responses to various treatments and conditions, thereby aiding in drug development and basic research. The detailed protocols and data presentation formats provided serve as a comprehensive guide for researchers and scientists in the field.
References
- 1. Quantitative Proteomics Analysis for the Identification of Differential Protein Expression in Calf Muscles between Young and Old SD Rats Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capture and Analysis of Quantitative Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:2230887-18-8 | Chemsrc [chemsrc.com]
Application Notes and Protocols for Incorporating Ac-Ala-OH-d4 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Ala-OH-d4, or N-acetyl-L-alanine-d4, is a stable isotope-labeled form of the endogenous metabolite N-acetyl-alanine. The incorporation of deuterium (d4) allows for the sensitive and specific tracing of this molecule and its metabolic derivatives in biological systems using mass spectrometry. These application notes provide a comprehensive guide for the utilization of this compound in cell culture media for various research applications, including metabolic flux analysis and stable isotope tracer studies. While direct protocols for this compound are not widely established, the following methodologies are based on established principles of stable isotope labeling in cell culture and can be adapted for specific experimental needs.
Principle of the Method
When introduced into cell culture media, this compound is transported into the cells. Inside the cell, it can be deacetylated to form L-alanine-d4. This labeled L-alanine can then enter the cellular alanine pool and be utilized in various metabolic pathways. A primary metabolic fate of alanine is its conversion to pyruvate through the action of alanine transaminase (ALT).[1][2] The deuterated pyruvate can then be further metabolized, for instance, by entering the tricarboxylic acid (TCA) cycle.[2][3] By tracking the incorporation of the deuterium label into downstream metabolites using mass spectrometry, researchers can elucidate the metabolic flux through these pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2230887-18-8 |
| Molecular Formula | C5H5D4NO3 |
| Molecular Weight | 135.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | Store at -20°C |
Table 2: Recommended Working Concentrations of this compound in Cell Culture Media
Note: The optimal concentration of this compound should be empirically determined for each cell line and experimental condition. The following are suggested starting ranges.
| Application | Suggested Concentration Range | Notes |
| Metabolic Flux Analysis | 0.1 - 1 mM | Higher concentrations may be required for robust detection of labeled metabolites, depending on the metabolic activity of the cells. |
| Stable Isotope Tracer Studies | 0.05 - 0.5 mM | Lower concentrations may be sufficient for qualitative tracing of metabolic pathways. |
Table 3: Hypothetical Mass Spectrometry Data for Key Metabolites after Labeling with this compound
| Metabolite | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Expected Isotopic Shift |
| L-Alanine | 89.047 | 93.072 | +4 |
| Pyruvate | 87.008 | 91.033 | +4 |
| Lactate | 89.024 | 93.049 | +4 |
| Citrate | 191.019 | 195.044 | +4 |
| α-Ketoglutarate | 145.014 | 149.039 | +4 |
| Glutamate | 146.045 | 150.070 | +4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate the amount of this compound powder required to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
In a sterile tube, dissolve the this compound powder in the appropriate volume of sterile water or PBS.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Supplementation of Cell Culture Media
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound stock solution (from Protocol 1)
-
Sterile serological pipettes and tubes
Procedure:
-
Prepare the complete cell culture medium by supplementing the basal medium with dialyzed FBS and other necessary components (e.g., antibiotics). The use of dialyzed serum is crucial to minimize the concentration of unlabeled alanine.[4]
-
Thaw an aliquot of the this compound stock solution.
-
Add the appropriate volume of the this compound stock solution to the complete cell culture medium to achieve the desired final concentration (refer to Table 2).
-
Gently mix the medium by inverting the bottle several times.
-
The labeled medium is now ready for use.
Protocol 3: Metabolic Labeling and Sample Preparation for Mass Spectrometry
Materials:
-
Cells of interest
-
Culture vessels (e.g., plates, flasks)
-
This compound supplemented cell culture medium (from Protocol 2)
-
Control cell culture medium (without this compound)
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Seed the cells in culture vessels and allow them to adhere and grow in standard complete medium.
-
Once the cells have reached the desired confluency (typically 70-80%), aspirate the standard medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound supplemented medium to the cells. For control experiments, add pre-warmed control medium.
-
Incubate the cells for the desired labeling period. The optimal time will vary depending on the cell type and the metabolic pathway of interest and should be determined empirically. A time course experiment is recommended.
-
After the incubation period, place the culture vessels on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate in a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
The samples are now ready for mass spectrometry analysis. Store at -80°C until analysis.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Simplified Alanine Metabolic Pathway.
References
Application Notes and Protocols for Ac-Ala-OH-d4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic nature of metabolic pathways within biological systems. The use of stable isotope tracers allows researchers to track the fate of atoms through these intricate networks, providing quantitative insights into reaction rates. Ac-Ala-OH-d4, or N-acetyl-d4-L-alanine, is a specialized stable isotope-labeled compound designed for probing key metabolic junctions. This molecule serves as a dual tracer, delivering both a deuterated acetyl group and a deuterated alanine backbone. The acetyl group can be used to trace the flux into the acetyl-CoA pool, a central hub in metabolism, while the d4-alanine can elucidate pathways involving pyruvate and amino acid metabolism. This application note provides detailed protocols and data interpretation guidelines for utilizing this compound in metabolic flux analysis.
Principle of this compound Tracing
Upon entering a cell, this compound is hypothesized to be hydrolyzed into acetate-d4 and alanine-d4. The deuterated acetate is then activated to acetyl-CoA-d4, which can enter the tricarboxylic acid (TCA) cycle, be used for fatty acid synthesis, or contribute to other biosynthetic pathways. The alanine-d4 can be converted to pyruvate-d4 through the action of alanine transaminase (ALT), thereby tracing the flux through glycolysis, gluconeogenesis, and the TCA cycle. The stable deuterium labels allow for the detection of labeled metabolites by mass spectrometry (MS), enabling the quantification of their isotopic enrichment and the calculation of metabolic fluxes.
Key Metabolic Pathways Traced by this compound
The metabolic fate of this compound allows for the investigation of several key pathways:
-
Acetyl-CoA Metabolism: Tracing the incorporation of the d4-acetyl group into metabolites of the TCA cycle (e.g., citrate, succinate, malate) and fatty acids provides a measure of acetyl-CoA production and consumption.
-
Alanine and Pyruvate Metabolism: The conversion of alanine-d4 to pyruvate-d4 allows for the study of fluxes related to glycolysis, the TCA cycle, and amino acid biosynthesis.[1]
-
Anaplerotic and Cataplerotic Fluxes: By analyzing the labeling patterns of TCA cycle intermediates, the contribution of this compound to the replenishment (anaplerosis) and removal (cataplerosis) of these intermediates can be determined.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a stable isotope tracing experiment using this compound in a cancer cell line. The data represents the mole percent enrichment (MPE) of key metabolites after 24 hours of incubation with the tracer.
| Metabolite | M+4 Enrichment (%) | M+3 Enrichment (%) | M+2 Enrichment (%) | M+1 Enrichment (%) |
| Intracellular Alanine | 85.2 ± 3.1 | 1.5 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Pyruvate | 45.7 ± 2.5 | 3.2 ± 0.4 | 0.8 ± 0.1 | 0.2 ± 0.0 |
| Lactate | 42.1 ± 2.8 | 3.0 ± 0.3 | 0.7 ± 0.1 | 0.2 ± 0.0 |
| Citrate | 2.5 ± 0.3 | 15.6 ± 1.2 | 2.1 ± 0.2 | 0.5 ± 0.1 |
| Succinate | 1.8 ± 0.2 | 10.3 ± 0.9 | 1.5 ± 0.1 | 0.4 ± 0.1 |
| Malate | 2.1 ± 0.2 | 12.8 ± 1.1 | 1.8 ± 0.2 | 0.4 ± 0.1 |
| Glutamate | 0.5 ± 0.1 | 8.9 ± 0.7 | 1.2 ± 0.1 | 0.3 ± 0.0 |
| Palmitate (C16:0) | - | 1.2 ± 0.2 | 2.5 ± 0.3 | 0.8 ± 0.1 |
Table 1: Hypothetical Mole Percent Enrichment (MPE) of key metabolites following this compound tracing. M+n represents the isotopologue with 'n' deuterium atoms.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol details the steps for labeling cultured mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing base medium (lacking alanine and acetate) with dFBS, glucose, and other essential nutrients. Dissolve this compound in the medium to a final concentration of 1-5 mM.
-
Initiation of Labeling: When cells reach the desired confluency (typically 60-80%), aspirate the standard growth medium and wash the cells once with pre-warmed PBS.
-
Incubation: Add the pre-warmed this compound labeling medium to the cells and incubate under standard culture conditions (e.g., 37°C, 5% CO₂). The incubation time can range from a few hours to 24 hours, depending on the metabolic pathways of interest and the turnover rates of the metabolites.
-
Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. A common method is to aspirate the medium, wash the cells with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol).
-
Sample Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris.
-
Storage: Collect the supernatant containing the metabolites and store at -80°C until analysis.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the procedure for preparing extracted metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Appropriate mobile phases (e.g., acetonitrile, water, ammonium formate)
-
Internal standards (e.g., ¹³C, ¹⁵N-labeled amino acids)
Procedure:
-
Sample Normalization: Determine the protein concentration of the cell pellets to normalize the metabolite data.
-
Solvent Evaporation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis, often a mixture of acetonitrile and water. Add internal standards at this stage to control for instrument variability.
-
LC-MS/MS Analysis: Inject the reconstituted samples onto the LC-MS/MS system.
-
Chromatography: Separate the metabolites using a HILIC column with an appropriate gradient of mobile phases.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the deuterated organic acids and amino acids. Use a targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method to specifically detect the m/z values of the expected labeled metabolites.
-
-
Data Analysis: Process the raw data to obtain the peak areas for each isotopologue of the target metabolites. Correct for natural isotope abundance to determine the true enrichment from the this compound tracer.
Visualizations
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for MFA.
Conclusion
This compound is a versatile and powerful tool for metabolic flux analysis, providing simultaneous insights into both acetyl-CoA and alanine metabolism. The detailed protocols and data interpretation frameworks provided in these application notes will enable researchers to effectively utilize this tracer to unravel complex metabolic phenotypes in various biological systems. Careful experimental design and rigorous data analysis are paramount to obtaining accurate and meaningful flux measurements.
References
Detecting Deuterated Compounds: A Guide to NMR Pulse Sequences
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium into molecules has become a powerful tool in drug development and various scientific research areas. Deuteration can significantly alter the pharmacokinetic properties of a drug, enhance its metabolic stability, and serve as a valuable probe in mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization and quantification of deuterated compounds. This document provides detailed application notes and protocols for the most common and effective NMR pulse sequences used to detect and analyze these molecules.
Direct ²H (Deuterium) NMR Spectroscopy
Direct observation of the deuterium nucleus provides a straightforward method for identifying and quantifying deuterated sites in a molecule. Due to the low natural abundance of deuterium (0.015%), this technique is most effective for isotopically enriched compounds.[1][2]
Applications:
-
Verification of deuteration and determination of isotopic enrichment.[1]
-
Structural elucidation of highly deuterated compounds where proton signals are weak.[1]
-
Direct observation of labile deuterium atoms.[1]
-
Quantitative analysis of deuterium content.
Key Experimental Considerations:
| Parameter | Recommendation | Rationale |
| Solvent | Non-deuterated solvent (e.g., H₂O, DMSO) | To avoid a large solvent signal that can obscure the signals of interest. |
| Locking | Acquired unlocked | Since a non-deuterated solvent is used, a traditional deuterium lock is not possible. |
| Shimming | Gradient shimming on the ¹H signal of the sample or shimming on a separate deuterated solvent sample. | To achieve optimal magnetic field homogeneity in the absence of a lock. |
| Pulse Width (90°) | Requires calibration | The 90° pulse width for deuterium is different from that of protons and needs to be determined experimentally. |
| Relaxation Delay (d1) | Typically 1-2 seconds | Deuterium T₁ values are generally short, allowing for faster acquisition times. |
Experimental Protocol: Basic ¹D ²H NMR
-
Sample Preparation: Dissolve the deuterated compound in a non-deuterated solvent.
-
Instrument Setup:
-
Tune the probe for the deuterium frequency.
-
If using the lock channel for detection, recable as per the instrument's instructions.
-
Turn the lock off.
-
-
Shimming: Perform gradient shimming on the proton signal of the solvent or a strong solute signal.
-
Pulse Width Calibration: Determine the 90° pulse width for deuterium.
-
Acquisition:
-
Set the spectral width to cover the expected chemical shift range (similar to ¹H NMR).
-
Set the number of scans (ns) to achieve the desired signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds for quantitative measurements.
-
-
Processing:
-
Apply Fourier transformation.
-
Phase the spectrum.
-
Reference the chemical shifts. This can be done using the natural abundance deuterium signal of the solvent or an internal standard.
-
¹H{²H} Decoupling and Deuterium-Edited ¹H NMR
These techniques involve observing proton signals while manipulating the deuterium nuclei. They are particularly useful for determining the location of deuterium labels and simplifying complex ¹H spectra.
Applications:
-
¹H{²H} Decoupling: Simplifies ¹H spectra by removing ¹H-²H coupling, confirming the presence of deuterium at a specific site.
-
Deuterium-Edited ¹H NMR: Selectively detects protons that are coupled to deuterium, allowing for the specific observation of deuterated sites in a complex proton spectrum.
Experimental Protocol: Deuterium-Decoupled ¹H NMR
-
Sample Preparation: Dissolve the deuterated compound in a standard deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup:
-
Tune the probe for both ¹H and ²H frequencies.
-
Enable the deuterium decoupler channel.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a second ¹H NMR spectrum with broad-band deuterium decoupling applied during acquisition.
-
-
Analysis: Compare the two spectra. The multiplet collapse in the decoupled spectrum confirms the location of the deuterium atom.
2D ¹H-¹³C HSQC with ²H Decoupling
A powerful two-dimensional technique for unambiguously identifying which of two diastereotopic methylene protons is deuterated.
Methodology: A standard ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is performed with the addition of deuterium decoupling during both the evolution and acquisition periods. This removes the one-bond ¹³C-²H and two-bond ¹H-²H couplings, simplifying the correlation peaks.
Quantitative Analysis of Deuterated Compounds
Accurate quantification of deuterium incorporation is crucial in many applications. Several NMR-based methods can provide this information.
Quantitative ²H NMR (q²H NMR)
Direct integration of signals in a ²H NMR spectrum can be used to determine the relative abundance of deuterium at different sites. For accurate quantification, proper experimental setup is critical.
Key Parameters for Quantitative ²H NMR:
| Parameter | Setting | Reason for Setting |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing nucleus | To ensure complete relaxation of all nuclei for accurate integration. |
| Pulse Angle | 90° | To maximize the signal for all nuclei. |
| Decoupling | Not applicable for direct ²H | |
| Internal Standard | A deuterated compound of known concentration and with a signal that does not overlap with the analyte signals. | For absolute quantification. |
¹H and ²H Combined Method
A novel method combining ¹H and ²H NMR has been shown to provide more accurate determination of isotopic abundance for both partially and fully labeled compounds compared to classical ¹H NMR or mass spectrometry methods.
¹³C NMR with ¹H and ²H Decoupling
This technique utilizes the deuterium-induced isotope shifts on ¹³C resonances to quantify the degree of labeling. By decoupling both protons and deuterons, the ¹³C signals for different isotopologues can be resolved and integrated. This method is particularly useful for non-specifically deuterated molecules.
Summary of NMR Techniques for Deuterated Compounds
| Technique | Primary Application | Key Advantage | Key Limitation |
| Direct ²H NMR | Verification and quantification of deuterium enrichment. | Direct and unambiguous detection of deuterium. | Lower sensitivity compared to ¹H NMR; requires enriched samples. |
| ¹H{²H} Decoupling | Identifying proton signals adjacent to deuterated sites. | Simplifies complex ¹H spectra and confirms deuteration location. | Indirect detection; requires ¹H-¹H coupling information. |
| Deuterium-Edited ¹H NMR | Selective detection of protons coupled to deuterium. | High sensitivity and resolution of ¹H NMR. | Can be complex to set up; requires specific pulse sequences. |
| ¹³C NMR with ¹H/²H Decoupling | Site-specific quantification of deuterium in non-specifically labeled compounds. | Resolves signals from different isotopologues for accurate integration. | Lower sensitivity of ¹³C NMR; requires longer acquisition times. |
References
Troubleshooting & Optimization
Technical Support Center: Ac-Ala-OH-d4 NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy of N-Acetyl-Alanine-d4 (Ac-Ala-OH-d4).
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my ¹H NMR spectrum of this compound weak?
There are several potential reasons for a weak signal when analyzing deuterated compounds like this compound. The primary reasons can be categorized into sample-related issues and instrument parameters. Common causes include insufficient sample concentration, poor sample preparation, or suboptimal NMR acquisition settings.[1]
Q2: What is the recommended concentration for this compound for NMR analysis?
For ¹H NMR of small molecules like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally recommended to achieve a good signal-to-noise ratio.[2][3] For the much less sensitive ¹³C nucleus, a significantly higher concentration, typically 50-100 mg, is often necessary.[3][4]
Q3: How does the deuterium labeling in this compound affect the NMR spectrum?
Deuterium (²H) has a much lower magnetogyric ratio than protons (¹H), which results in a significantly lower intrinsic sensitivity in NMR. If you are performing a ¹H NMR experiment, the deuteration at specific positions in this compound will lead to the absence of signals from those positions. This can be advantageous in simplifying complex spectra. However, if you are observing the remaining protons, a low signal may still be an issue if the overall concentration is low. For a ²H NMR experiment, the low intrinsic sensitivity of deuterium necessitates longer acquisition times or higher concentrations to achieve an adequate signal-to-noise ratio.
Q4: What is the best solvent to use for this compound NMR?
The choice of solvent is crucial for sample solubility and spectral quality. For ¹H NMR, a deuterated solvent is used to avoid a large solvent signal that would obscure the analyte peaks. Common choices for polar compounds like N-acetylated amino acids include Deuterium Oxide (D₂O), Methanol-d4 (CD₃OD), and DMSO-d6. The solubility of this compound should be tested in the chosen solvent to ensure complete dissolution. For ²H NMR, a protonated (non-deuterated) solvent should be used to prevent the solvent signal from overwhelming the signal from the deuterated analyte.
Q5: My sample is prepared correctly, but the signal is still weak. What instrument parameters should I check?
If you are confident in your sample preparation, the next step is to optimize the instrument's acquisition parameters. Key parameters to check and adjust include:
-
Shimming: Poor magnetic field homogeneity is a common cause of broad and weak signals. Careful shimming of the magnet is essential.
-
Tuning and Matching: The NMR probe needs to be properly tuned to the frequency of the nucleus being observed (e.g., ¹H or ²H) and matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.
-
Number of Scans (NS): Increasing the number of scans will improve the signal-to-noise ratio, as the signal increases with the number of scans while the noise increases with the square root of the number of scans.
-
Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample and probe. An incorrect pulse width leads to inefficient excitation and signal loss.
-
Relaxation Delay (D1): The delay between scans should be sufficient to allow the nuclei to relax back to equilibrium. For quantitative measurements, a delay of at least 5 times the longest T₁ relaxation time is recommended.
Troubleshooting Guides
Guide 1: Addressing Low Signal-to-Noise Ratio
This guide provides a step-by-step approach to diagnosing and resolving low signal-to-noise issues.
Troubleshooting Workflow for Low NMR Signal
Caption: A logical workflow for troubleshooting low NMR signal intensity.
| Step | Action | Rationale |
| 1. Sample Preparation | Verify Concentration: Ensure an adequate amount of this compound is used. | Signal intensity is directly proportional to the number of nuclei in the detection volume. |
| Check Solubility: Confirm that the sample is fully dissolved in the NMR solvent. | Undissolved material will not contribute to the signal and can worsen spectral quality. | |
| Filter Sample: Remove any particulate matter by filtering the sample into the NMR tube. | Suspended solids can distort the magnetic field homogeneity, leading to broad lines and reduced signal height. | |
| 2. Instrument Setup | Shimming: Carefully shim the magnetic field using the lock signal of the deuterated solvent. | A homogeneous magnetic field is critical for sharp lines and good signal intensity. |
| Tuning and Matching: Tune the probe to the correct frequency and match the impedance. | Ensures efficient power transfer for excitation and detection of the NMR signal. | |
| 3. Data Acquisition | Increase Number of Scans (NS): Acquire more transients. | The signal-to-noise ratio improves with the square root of the number of scans. |
| Verify Pulse Width: Check and, if necessary, recalibrate the 90° pulse width. | An incorrect pulse width results in incomplete excitation of the nuclei and a weaker signal. | |
| Adjust Relaxation Delay (D1): Ensure D1 is long enough for full relaxation. | If D1 is too short, saturation can occur, leading to a decrease in signal intensity. |
Guide 2: Quantitative Data Summary
The following tables provide recommended parameters for NMR analysis of this compound and similar N-acetylated amino acids.
Table 1: Recommended Sample Concentrations
| Experiment Type | Recommended Concentration (mg / 0.7 mL) | Key Considerations |
| ¹H NMR | 5 - 25 mg | Lower concentrations may require a significantly higher number of scans. |
| ¹³C NMR | 50 - 100 mg | Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, higher concentrations are essential. |
| ²H NMR | > 25 mg (or as high as solubility allows) | The low intrinsic sensitivity of deuterium often requires more concentrated samples. |
Table 2: Typical ¹H NMR Acquisition Parameters for Small Molecules
| Parameter | Typical Value | Purpose |
| Pulse Program | zg30 or zg | Standard 30° or 90° pulse-acquire |
| Number of Scans (NS) | 8 - 64 (or more for dilute samples) | Signal averaging to improve S/N |
| Relaxation Delay (D1) | 1 - 5 s | Allows for spin-lattice relaxation between scans |
| Acquisition Time (AQ) | 2 - 4 s | Determines digital resolution |
| Spectral Width (SW) | 12 - 16 ppm | Defines the frequency range of the spectrum |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR
-
Weigh the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.
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Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d6).
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
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Filter the Solution: Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean 5 mm NMR tube. This step is crucial to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: Basic ¹H NMR Data Acquisition
-
Insert the Sample: Place the NMR tube in a spinner turbine and insert it into the spectrometer.
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Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. A stable and maximized lock level is indicative of good shimming.
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Tune and Match: Tune and match the probe for the ¹H frequency.
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Set Up Acquisition Parameters:
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Load a standard ¹H acquisition parameter set.
-
Set the desired number of scans (NS), starting with 8 or 16 and increasing if the signal is low.
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Ensure the relaxation delay (D1) is appropriate (e.g., 2 seconds).
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Set the spectral width (SW) to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
Acquire the Spectrum: Start the acquisition.
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Process the Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard.
Logical Relationship of Troubleshooting Steps
Caption: Relationship between the problem, its causes, and corrective actions.
References
- 1. Nuclear magnetic resonance studies of amino acids and proteins. Deuterium nuclear magnetic resonance relaxation of deuteriomethyl-labeled amino acids in crystals and in Halobacterium halobium and Escherichia coli cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Ac-Ala-OH-d4 Internal Standard Optimization
Welcome to the technical support center for the optimization and use of N-Acetyl-d4-alanine (Ac-Ala-OH-d4) as an internal standard (IS) in LC-MS/MS assays. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative bioanalysis.[1] Its primary role is to compensate for variability during the analytical workflow, including sample preparation, extraction, injection volume differences, and instrument response fluctuations.[1][2][3][4] Because it is nearly chemically identical to the endogenous analyte (N-Acetyl-alanine), it co-elutes and experiences the same degree of matrix effects, such as ion suppression or enhancement, providing the most accurate correction. The final quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Q2: What are the signs of a suboptimal this compound concentration?
A suboptimal IS concentration can manifest in several ways:
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High Variability in IS Peak Area: The peak area of this compound should be consistent across all samples in a batch (excluding double blanks). Significant variation (>15-20% CV) can indicate issues.
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Poor Calibration Curve Linearity: If the calibration curve is non-linear (e.g., r² < 0.99), especially at the high or low ends, it could be due to an inappropriate IS concentration causing detector saturation or ion suppression.
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Inaccurate Quality Control (QC) Samples: If QC samples consistently fail acceptance criteria for accuracy and precision, the IS may not be adequately correcting for variability.
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Ion Suppression/Enhancement: A very high concentration of the IS can suppress the ionization of the analyte (or vice-versa), particularly in the electrospray ionization (ESI) source. This competition for ionization can lead to non-linear and inaccurate results.
Q3: My internal standard signal is highly variable. What are the common causes?
Excessive variability in the this compound signal can point to several issues in the analytical method. The most common causes include:
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Human Error: Inconsistent or inaccurate pipetting of the IS solution during sample preparation is a frequent source of variability.
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Inconsistent Extraction Recovery: Problems with the sample extraction procedure (e.g., protein precipitation, SPE) can lead to inconsistent recovery of both the analyte and the IS.
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Matrix Effects: Different biological samples can have varying compositions, leading to lot-to-lot differences in ion suppression or enhancement that may affect the IS.
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Instrument-Related Issues: Fluctuations in instrument performance, such as an unstable spray in the MS source, inconsistent injection volumes from the autosampler, or detector drift, can cause signal variability.
Q4: How does analyte concentration affect the internal standard signal?
In an LC-MS system, the analyte and the internal standard can compete for ionization. At very high analyte concentrations (e.g., at the upper limit of quantitation), the analyte can suppress the ionization of the IS, leading to a decreased IS signal. A well-chosen IS concentration should be robust enough to handle this competition across the entire calibration range.
Experimental Protocol: Optimizing this compound Concentration
This protocol describes a systematic approach to determine the optimal concentration of this compound for a quantitative assay. The goal is to find a concentration that provides a stable and reproducible signal without causing ion suppression or detector saturation.
Objective: To select an this compound concentration that results in a consistent IS peak area and ensures accuracy and precision of the analyte measurement across the entire calibration range.
Methodology:
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Prepare Solutions:
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Analyte Stock: Prepare a stock solution of the non-labeled analyte (Ac-Ala-OH) at a high concentration (e.g., 1 mg/mL) in an appropriate solvent.
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IS Stock: Prepare a stock solution of this compound at 1 mg/mL.
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Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock into a representative blank matrix (e.g., human plasma). The range should cover the expected physiological or experimental concentrations.
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IS Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 5, 10, 25, 50, and 100 ng/mL). The ideal concentration is often in the low-to-mid range of the calibration curve.
-
-
Sample Preparation and Analysis:
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For each IS working concentration, prepare a full set of calibration standards and at least three replicates of low, medium, and high QC samples.
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To each sample, add a fixed volume of the designated IS working solution. The IS should be added as early as possible in the workflow to control for variability during sample processing.
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Perform your established sample extraction procedure (e.g., protein precipitation with acetonitrile).
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Analyze the samples using the developed LC-MS/MS method.
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-
Data Evaluation:
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Assess IS Response: For each IS concentration tested, calculate the mean, standard deviation, and coefficient of variation (%CV) of the IS peak area across all samples (excluding blanks). Aim for a %CV ≤ 15%.
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Evaluate Calibration Curve: Generate a calibration curve for each IS concentration by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. Assess the linearity (r²) and goodness of fit.
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Check QC Accuracy: Calculate the accuracy and precision of the QC samples for each tested IS concentration.
-
-
Selection of Optimal Concentration:
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Choose the lowest IS concentration that provides:
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A stable and reproducible peak area (%CV ≤ 15%).
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A linear calibration curve (r² ≥ 0.99) over the desired range.
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Acceptable accuracy and precision for all QC samples.
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Sufficient signal-to-noise (S/N > 10) at the lower limit of quantitation (LLOQ).
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-
Data Presentation
Table 1: Evaluation of IS Peak Area Stability at Different this compound Concentrations
| IS Concentration (ng/mL) | Mean IS Peak Area | Std. Deviation | %CV | S/N at LLOQ |
| 5 | 95,000 | 18,000 | 18.9% | 8 |
| 10 | 210,000 | 25,000 | 11.9% | 15 |
| 25 | 550,000 | 49,500 | 9.0% | 35 |
| 50 | 1,200,000 | 156,000 | 13.0% | 68 |
| 100 | 2,500,000 | 450,000 | 18.0% | 125 |
Based on this example data, the 25 ng/mL concentration is optimal as it provides the best stability (%CV) and sufficient signal-to-noise at the LLOQ.
Table 2: Impact of IS Concentration on Calibration Curve Performance
| IS Concentration (ng/mL) | Linearity (r²) | QC Low Accuracy | QC Mid Accuracy | QC High Accuracy |
| 10 | 0.9985 | 92.5% | 98.1% | 103.2% |
| 25 | 0.9992 | 98.7% | 101.5% | 99.8% |
| 50 | 0.9979 | 105.4% | 104.8% | 94.5% |
The 25 ng/mL concentration also provides the best combination of linearity and accuracy for the QC samples.
Visualizations
References
Ac-Ala-OH-d4 degradation and stability in solution
This technical support center provides guidance on the degradation and stability of N-Acetyl-L-alanine-d4 (Ac-Ala-OH-d4) in solution. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, it is recommended to store this compound solutions at low temperatures. Aliquoting the solution into single-use volumes is also advised to prevent degradation from repeated freeze-thaw cycles.[1][2][3]
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented, the primary anticipated degradation route in aqueous solutions is the hydrolysis of the N-acetyl group. This reaction would yield L-alanine-d4 and acetic acid. The rate of this hydrolysis is expected to be influenced by pH and temperature, with accelerated degradation under strongly acidic or basic conditions.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of this compound solutions can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and detecting potential degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more sensitive detection and identification of degradation products.
Q4: In what solvents can this compound be dissolved?
A4: Based on data for the non-deuterated analogue, Ac-Ala-OH is soluble in dimethyl sulfoxide (DMSO).[3] For related compounds like Ac-D-Ala-OH, solubility in water and 1% acetic acid has been noted.[2] To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be effective.
Troubleshooting Guide
Q1: I am observing a new peak in my chromatogram that corresponds to L-alanine-d4. What is the likely cause?
A1: The appearance of an L-alanine-d4 peak suggests the hydrolysis of the N-acetyl group from this compound. This may be occurring due to improper storage conditions, such as elevated temperatures or a non-optimal pH of the solution. To mitigate this, ensure your solutions are stored at or below -20°C and that the pH is maintained near neutral if possible.
Q2: The concentration of my this compound solution is decreasing over time, even when stored at -20°C. Why might this be happening?
A2: While storage at -20°C slows down chemical reactions, degradation can still occur over extended periods. For long-term storage, -80°C is recommended to minimize degradation. Additionally, ensure that your storage vials are properly sealed to prevent solvent evaporation, which would also lead to an apparent decrease in concentration.
Q3: My solution has an acidic or basic pH. How will this impact the stability of this compound?
A3: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in the N-acetyl group of this compound. This will accelerate its degradation to L-alanine-d4 and acetic acid. It is advisable to maintain the pH of your solution as close to neutral as your experimental protocol allows.
Data Presentation
Table 1: Recommended Storage Conditions for Ac-Ala-OH Analogues in Solution
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution via HPLC
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Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO, water) at a known concentration.
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Storage Conditions: Aliquot the stock solution into multiple vials and store them under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
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HPLC Analysis: At each time point, analyze the respective sample using a validated HPLC method.
-
Mobile Phase: A suitable gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
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Column: A C18 reverse-phase column.
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Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be noted and, if possible, identified.
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Reporting: Plot the percentage of remaining this compound against time for each storage condition to determine its stability profile.
Visualizations
Caption: Hypothesized degradation of this compound.
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Identifying Contaminants in Ac-Ala-OH-d4 Samples
Welcome to the technical support center for Ac-Ala-OH-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential contaminants in your this compound samples. Below you will find frequently asked questions and detailed troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound, like similar N-acetylated amino acids, typically has a purity of ≥98%.[1] However, it is crucial to review the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q2: What are the common types of impurities I might encounter in my this compound sample?
A2: Impurities in this compound can be broadly categorized into isotopic and chemical impurities.
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Isotopic Impurities: These arise from incomplete deuteration during synthesis, resulting in the presence of molecules with fewer than four deuterium atoms (d0, d1, d2, d3).
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Chemical Impurities: These can include:
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Starting materials: Unreacted d4-Alanine and acetic anhydride.
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Synthesis by-products: Products from side reactions.
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Diastereomers: The presence of Ac-D-Ala-OH-d4 (the D-isomer) if there was racemization during synthesis or if the starting d4-Alanine was not enantiomerically pure.[1]
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Residual Solvents: Solvents used during synthesis and purification.[2][3]
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Moisture: Exposure to atmospheric hydrogen can lead to contamination.
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Q3: How can I assess the identity and purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, determine isotopic enrichment, and identify and quantify organic impurities.[1]
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Mass Spectrometry (MS): To verify the molecular weight and assess isotopic distribution.
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High-Performance Liquid Chromatography (HPLC): To determine chemical purity and quantify non-isomeric impurities.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability and minimize degradation, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, keeping the compound at -20°C is recommended.
Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter during the analysis of your this compound samples.
Isotopic Purity and Enrichment Issues
Problem: Mass spectrometry analysis shows a distribution of isotopic peaks, indicating incomplete deuteration.
Possible Causes:
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Inefficient deuteration during the synthesis of the d4-alanine precursor.
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Back-exchange of deuterium with hydrogen from protic solvents or atmospheric moisture.
Troubleshooting Workflow:
References
Technical Support Center: Improving Protein Labeling Efficiency with Ac-Ala-OH-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ac-Ala-OH-d4 for protein labeling. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein labeling?
This compound is a deuterated and N-acetylated form of the amino acid alanine. It is used as a stable isotope label in metabolic protein labeling experiments. The underlying principle is that when cells are grown in media containing this compound, the cellular machinery incorporates the deuterated alanine into newly synthesized proteins. The N-acetyl group may enhance cellular uptake due to increased lipophilicity. Once inside the cell, it is presumed that endogenous enzymes such as aminoacylases remove the acetyl group, making the deuterated alanine available for protein synthesis. The deuterium (d4) label allows for the differentiation and quantification of newly synthesized proteins from the pre-existing proteome using mass spectrometry (MS) or for structural studies using nuclear magnetic resonance (NMR) spectroscopy.
Q2: What are the potential advantages of using this compound over other labeled amino acids like L-Alanine-d4?
Q3: What are the main applications of using this compound in research?
The primary applications of this compound are in proteomics and metabolic research. Key applications include:
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Quantitative Proteomics: Differentiating and quantifying newly synthesized proteins in response to various stimuli or in different cell states. This is particularly useful in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), although deuterium labeling is less common than ¹³C and ¹⁵N labeling due to potential chromatographic shifts.[1]
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Metabolic Flux Analysis: Tracing the metabolic fate of alanine through various biochemical pathways.
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Protein Structure and Dynamics: Deuterium labeling is a valuable tool in NMR spectroscopy for studying the structure and dynamics of large proteins and protein complexes.[1]
Troubleshooting Guides
Issue 1: Low or No Incorporation of this compound into Proteins
| Possible Cause | Recommended Action |
| Inefficient Cellular Uptake | Increase the concentration of this compound in the cell culture medium. Optimize the incubation time to allow for sufficient uptake. Ensure the cell line used has the appropriate transporters or membrane characteristics for uptake. |
| Inefficient Deacetylation | The cell line may have low activity of the necessary deacetylating enzymes (e.g., aminoacylases). Consider transfecting cells with a plasmid expressing a suitable deacetylase or using a different cell line known to have high deacetylase activity. |
| Toxicity of the Labeling Reagent | High concentrations of this compound or its byproducts may be toxic to the cells, leading to reduced protein synthesis. Perform a dose-response curve to determine the optimal, non-toxic concentration. Monitor cell viability throughout the experiment. |
| Amino Acid Competition | The presence of unlabeled alanine in the culture medium will compete with this compound for incorporation. Use an alanine-free culture medium supplemented with this compound. |
| Isotope Scrambling | Metabolic conversion of the labeled alanine into other metabolites can lead to the label appearing in other amino acids. This can be minimized by co-addition of other unlabeled metabolites to suppress crosstalk between biosynthetic pathways.[2] |
Issue 2: High Variability in Labeling Efficiency Between Experiments
| Possible Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Ensure that cell density, passage number, and growth phase are consistent across experiments. Variations in these parameters can significantly affect metabolic activity and protein synthesis rates. |
| Variable Labeling Medium Preparation | Prepare fresh labeling medium for each experiment and ensure accurate and consistent concentrations of all components, including this compound. |
| Inconsistent Incubation Times | Use a precise timer for the labeling period. Small variations in incubation time can lead to significant differences in the amount of incorporated label. |
| Sample Preparation Artifacts | Standardize all sample preparation steps, from cell lysis to protein digestion and purification. Inconsistent sample handling can introduce variability. |
Issue 3: Unexpected Mass Shifts or Chromatographic Behavior in Mass Spectrometry
| Possible Cause | Recommended Action |
| Incomplete Deacetylation | If the acetyl group is not completely removed, peptides will have an additional mass modification. This can be investigated by searching for the corresponding mass shift in the MS data. |
| Chromatographic Shift | Deuterated peptides can sometimes exhibit slightly different retention times in reverse-phase chromatography compared to their non-deuterated counterparts. This needs to be accounted for during data analysis. Adjust the retention time window for peptide identification. |
| Kinetic Isotope Effect | The presence of deuterium can slightly alter the rate of enzymatic reactions, including protein synthesis and turnover. While this effect is generally small, it can be a consideration in highly quantitative studies. |
Experimental Protocols
General Protocol for Metabolic Labeling with this compound
This is a general guideline. Optimization for specific cell lines and experimental goals is crucial.
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Cell Seeding: Seed cells in a multi-well plate at a density that will result in approximately 80% confluency at the time of labeling. Culture in complete growth medium at 37°C and 5% CO₂.
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Media Preparation: Prepare an alanine-free cell culture medium. Supplement this medium with this compound to the desired final concentration (e.g., start with a range from 1 to 5 mM).
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Washing: Once cells reach the desired confluency, aspirate the growth medium and gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
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Labeling: Add the pre-warmed this compound labeling medium to each well. Incubate for a defined period (e.g., 4 to 24 hours), depending on the protein turnover rate and experimental objective.
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Metabolism Quenching and Cell Lysis:
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Aspirate the labeling medium.
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Immediately wash the cells with ice-cold PBS to stop metabolic activity.
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Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
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Protein Quantification and Digestion:
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Quantify the protein concentration in the cell lysate.
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Proceed with standard protocols for protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
-
Mass Spectrometry Analysis:
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Analyze the resulting peptide mixture by LC-MS/MS.
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Use appropriate software to identify and quantify peptides containing the d4-alanine label.
-
Visualizations
Caption: A generalized workflow for protein labeling using this compound.
References
correcting for isotopic impurities in Ac-Ala-OH-d4
Welcome to the technical support center for Ac-Ala-OH-d4. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when correcting for isotopic impurities in this compound during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isotopic impurities?
A1: this compound, or N-Acetyl-DL-alanine-2,3,3,3-d4, is a deuterated form of N-acetyl-alanine where four hydrogen atoms have been replaced by deuterium. It is frequently used as an internal standard in quantitative mass spectrometry analysis. Due to the nature of chemical synthesis, isotopic impurities are common. These include molecules with fewer than four deuterium atoms (d3, d2, d1) and the completely unlabeled compound (d0). The presence of natural abundance heavy isotopes, such as Carbon-13, also contributes to the overall isotopic profile.
Q2: Why is correcting for isotopic impurities in this compound crucial for my research?
A2: When using this compound as an internal standard for the quantification of its unlabeled counterpart (analyte), isotopic impurities can lead to significant errors. The d0 impurity in the internal standard can artificially inflate the analyte's signal. Conversely, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated standard. This "cross-talk" can result in non-linear calibration curves and biased, inaccurate quantitative results.[1] Therefore, correcting for these impurities is essential for achieving accurate and reliable data.
Q3: How do I determine the isotopic purity of my this compound standard?
A3: The isotopic purity of your this compound standard can be determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry is particularly well-suited for this purpose as it separates ions based on their mass-to-charge ratio, allowing for the quantification of the relative abundance of each isotopologue (d4, d3, d2, d1, d0).[2]
Q4: Can the presence of deuterium affect the chromatographic behavior of this compound compared to its unlabeled analog?
A4: Yes, it is possible. While stable isotope-labeled internal standards are chosen for their chemical similarity to the analyte, the substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties. This may result in a small shift in retention time during liquid chromatography, a phenomenon known as the "isotope effect". It is important to verify that the deuterated standard co-elutes as closely as possible with the unlabeled analyte to ensure accurate quantification.[3]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Non-linear calibration curve | Isotopic cross-contribution between the analyte and the this compound internal standard. | 1. Verify the isotopic purity of your this compound standard using high-resolution mass spectrometry.2. Apply a mathematical correction to your data to account for the isotopic overlap (see Experimental Protocols section).3. Consider using a non-linear regression model for your calibration curve that accounts for this interference.[1] |
| High background signal at the analyte's m/z in blank samples spiked with internal standard | The presence of d0 (unlabeled) impurity in your this compound standard. | 1. Quantify the percentage of d0 impurity in your standard.2. Subtract the contribution of the d0 impurity from the measured analyte signal in your samples. |
| Inaccurate quantification results | - Incomplete correction for isotopic impurities.- Isotopic exchange (less common for stable C-D bonds).- Matrix effects. | 1. Ensure your correction algorithm accounts for both the isotopic impurities in the standard and the natural isotopic abundance of the analyte.2. Store your this compound standard under recommended conditions to minimize any potential for back-exchange.3. Use a stable isotope-labeled internal standard, like this compound, to compensate for matrix effects. |
| Observed vs. Theoretical Isotopic Distribution Mismatch | - Incorrect elemental composition used for theoretical calculation.- Presence of unexpected chemical impurities. | 1. Double-check the elemental formula of Ac-Ala-OH (C5H9NO3) when calculating the theoretical isotopic distribution.2. Use high-resolution mass spectrometry to investigate the accurate mass of any unexpected peaks to help identify potential chemical impurities. |
Quantitative Data Summary
The following table presents the theoretical monoisotopic masses of Ac-Ala-OH and its deuterated isotopologues. This information is crucial for setting up mass spectrometry experiments and for performing correction calculations.
| Isotopologue | Formula | Monoisotopic Mass (Da) |
| Ac-Ala-OH-d0 | C5H9NO3 | 131.0582 |
| Ac-Ala-OH-d1 | C5H8DNO3 | 132.0645 |
| Ac-Ala-OH-d2 | C5H7D2NO3 | 133.0708 |
| Ac-Ala-OH-d3 | C5H6D3NO3 | 134.0770 |
| This compound | C5H5D4NO3 | 135.0833 |
The next table illustrates a hypothetical, yet typical, isotopic distribution for a commercial batch of this compound with 98% isotopic enrichment. The distribution is calculated based on a binomial expansion, assuming an equal probability of deuteration at each of the four possible sites.
| Isotopologue | Relative Abundance (%) |
| d4 | 92.24 |
| d3 | 7.53 |
| d2 | 0.23 |
| d1 | <0.01 |
| d0 | <0.0001 |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation : Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol/water) at a concentration appropriate for your mass spectrometer (e.g., 1 µg/mL).
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Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.
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MS Acquisition : Infuse the sample directly or use liquid chromatography for introduction into the mass spectrometer. Acquire data in full scan mode over a mass range that includes all expected isotopologues (e.g., m/z 130-140).
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Data Analysis :
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Extract the ion chromatograms for each isotopologue (d0 to d4).
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Integrate the peak area for each isotopologue.
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Calculate the relative abundance of each by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.
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Protocol 2: Mathematical Correction for Isotopic Impurities in Quantitative Analysis
This protocol outlines the steps to correct for the cross-contribution of signals between the analyte (unlabeled Ac-Ala-OH) and the internal standard (this compound).
-
Characterize the Analyte : Analyze a pure standard of the unlabeled Ac-Ala-OH. Measure the signal intensity at the mass of the analyte (M+0) and at the mass of the internal standard (M+4). This will allow you to determine the contribution of the analyte's natural isotopic abundance to the internal standard's signal.
-
Characterize the Internal Standard : Analyze a pure standard of this compound. Measure the signal intensity at the mass of the analyte (M+0) and at the mass of the internal standard (M+4). This will quantify the amount of d0 impurity in your internal standard.
-
Analyze Samples : Analyze your unknown samples containing both the analyte and the internal standard.
-
Apply Correction : Use a system of linear equations to correct the observed signals. A simplified representation of the correction is as follows:
-
Corrected Analyte Signal = Observed Analyte Signal - (Contribution from d0 in IS)
-
Corrected IS Signal = Observed IS Signal - (Contribution from natural isotopes of Analyte)
-
-
Quantify : Use the ratio of the corrected analyte and internal standard signals to determine the concentration from your calibration curve.
Visualizations
Caption: Workflow for isotopic impurity correction.
Caption: Isotopic cross-contribution diagram.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
Technical Support Center: Ac-Ala-OH-d4 Signal Suppression in Mass Spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with Ac-Ala-OH-d4 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound, or N-acetyl-alanine-d4, is the deuterium-labeled form of the endogenous metabolite N-acetyl-alanine. In mass spectrometry, it is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its unlabeled counterpart, Ac-Ala-OH. The key advantage of a SIL-IS is that it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and matrix effects.
Q2: I am observing a significantly lower signal for my this compound internal standard than expected. What are the common causes?
Low signal intensity for this compound is a classic sign of ion suppression. This phenomenon occurs when other molecules, known as the sample matrix, co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.
Common causes for this compound signal suppression include:
-
Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex mixtures containing salts, lipids, proteins, and other small molecules. If not adequately removed during sample preparation, these components can co-elute with this compound and suppress its ionization.
-
Mobile Phase Composition: Certain mobile phase additives, especially non-volatile buffers or ion-pairing reagents, can significantly suppress the signal. For a polar acidic compound like Ac-Ala-OH (predicted pKa ≈ 3.69), the pH of the mobile phase is also critical for optimal ionization.
-
High Analyte Concentration: At very high concentrations, the unlabeled Ac-Ala-OH can compete with this compound for ionization, leading to suppression of the internal standard's signal.
-
Suboptimal Chromatographic Conditions: Poor chromatographic separation can lead to co-elution of this compound with matrix components, resulting in ion suppression.
Q3: How can I systematically troubleshoot the signal suppression of this compound?
A systematic approach is crucial for identifying and resolving the source of ion suppression. The following workflow can guide your troubleshooting efforts:
Caption: A step-by-step workflow for troubleshooting this compound signal suppression.
Q4: What are the recommended starting points for sample preparation to minimize matrix effects for this compound?
Given that this compound is a polar molecule, effective sample preparation is key to removing interfering matrix components. Here are two common approaches:
-
Protein Precipitation (PPT): This is a simple and fast method for removing the bulk of proteins from biological samples like plasma.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating this compound from the sample matrix. A mixed-mode or a polar-modified sorbent may be effective for this polar analyte.
Refer to the "Experimental Protocols" section for detailed methodologies.
Q5: How does mobile phase composition affect the this compound signal, and what are the recommended mobile phases?
The mobile phase composition directly influences the ionization efficiency of this compound.
-
pH: Since Ac-Ala-OH is an acidic compound, a mobile phase with a lower pH (e.g., using formic acid) will keep it in its neutral form, which is often better for reversed-phase chromatography. For electrospray ionization (ESI) in negative mode, a slightly higher pH might be beneficial for deprotonation, but care must be taken to avoid incompatible buffers.
-
Additives: Volatile additives are preferred for mass spectrometry. Formic acid (0.1%) is a common choice for positive and negative ion modes. Ammonium formate or ammonium acetate can also be used as buffers. Avoid non-volatile buffers like phosphates.
-
Organic Solvent: Acetonitrile and methanol are the most common organic solvents. Their elution strength and effect on ionization can differ, so it's worth evaluating both.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
Objective: To remove proteins from plasma samples, a common source of matrix interference.
Materials:
-
Plasma sample containing Ac-Ala-OH and this compound
-
Ice-cold acetonitrile (ACN) or methanol (MeOH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >12,000 x g at 4°C
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold ACN or MeOH to the plasma sample (a 3:1 solvent-to-sample ratio).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To determine if co-eluting matrix components are causing ion suppression at the retention time of this compound.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee union
-
Solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix sample (prepared using the same method as the study samples, but without the analyte or internal standard)
Procedure:
-
Set up the LC system with the analytical column and mobile phase conditions used for the analysis.
-
Infuse the this compound solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent flow path post-column using a tee union.
-
Monitor the this compound signal in the mass spectrometer. A stable baseline should be observed.
-
Inject the prepared blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
A drop in the baseline signal indicates a region of ion suppression. If this drop coincides with the retention time of this compound in your standard analysis, it confirms that co-eluting matrix components are the cause of signal suppression.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Data Presentation
The following tables provide example starting points for LC-MS method development for this compound. Optimal conditions may vary depending on the instrument and sample matrix.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for this compound |
| Product Ion (Q3) | To be determined for this compound |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for your specific application and instrumentation.
Validation & Comparative
A Comparative Guide to Ac-Ala-OH-d4 and N-acetylalanine in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling is a powerful technique for elucidating molecular structure and dynamics. The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can dramatically alter the NMR spectrum, providing invaluable information for signal assignment and structural analysis. This guide offers a detailed comparison of N-acetylalanine and its deuterated isotopologue, Ac-Ala-OH-d4, in the context of NMR spectroscopy, supported by experimental data and established principles of isotope effects.
Introduction to Deuterium Labeling in NMR
Deuterium labeling involves the strategic replacement of hydrogen atoms in a molecule with deuterium.[1] This substitution has several profound effects on the NMR spectrum. Firstly, since deuterium has a different gyromagnetic ratio and a nuclear spin of 1 (compared to 1/2 for hydrogen), it is not observed in a standard ¹H NMR experiment.[2][3] This leads to the disappearance of signals corresponding to the deuterated positions. Secondly, the presence of deuterium induces small changes in the chemical shifts of nearby ¹H and ¹³C nuclei, known as isotope shifts.[4][5] Finally, the spin-spin coupling (J-coupling) patterns are altered, as the coupling between deuterium and other nuclei is significantly smaller than the corresponding proton-proton or proton-carbon couplings.
This compound is an isotopologue of N-acetylalanine where the three protons of the alanine methyl group and the proton on the alpha-carbon are replaced by deuterium atoms. This specific labeling pattern makes it a valuable tool for detailed NMR studies of this important N-acetylated amino acid.
Comparative NMR Data: Ac-Ala-OH vs. This compound
The following table summarizes the experimental ¹H and ¹³C NMR data for N-acetylalanine and the predicted data for this compound. The predictions for the deuterated compound are based on established principles of deuterium isotope effects.
Table 1: Comparison of ¹H and ¹³C NMR Data for N-acetylalanine and this compound
| Parameter | N-acetylalanine (Experimental) | This compound (Predicted) | Expected Observations |
| ¹H Chemical Shifts (ppm) | |||
| α-CH | ~4.11 (quartet) | Signal absent | Disappearance of the quartet at ~4.11 ppm. |
| β-CH₃ | ~1.32 (doublet) | Signal absent | Disappearance of the doublet at ~1.32 ppm. |
| Acetyl-CH₃ | ~2.00 (singlet) | ~2.00 (singlet) | The singlet for the acetyl methyl group will remain, possibly with a very small upfield isotope shift. |
| ¹³C Chemical Shifts (ppm) | |||
| α-C | ~53.70 | ~53.4 (upfield shifted) | A significant upfield isotope shift (typically 0.1-0.3 ppm) is expected due to the directly attached deuterium. The signal will also exhibit a C-D coupling, appearing as a triplet in a proton-decoupled ¹³C spectrum. |
| β-C | ~20.10 | ~19.5 (upfield shifted) | A larger upfield isotope shift (typically 0.3-0.6 ppm) is expected due to the three attached deuterium atoms. The signal will be split into a multiplet due to C-D coupling. |
| Acetyl-CH₃ | ~24.63 | ~24.6 (slight upfield shift) | A small two-bond isotope shift (typically <0.1 ppm) may be observed. |
| Carbonyl (Acetyl) | ~175.99 | ~175.99 | Minimal to no isotope shift is expected. |
| Carboxyl | ~182.93 | ~182.93 | Minimal to no isotope shift is expected. |
| J-Coupling Constants (Hz) | |||
| ³J(Hα-Hβ) | ~7.3 | Not applicable | The coupling between the α-proton and the β-methyl protons will be absent. |
| ¹J(Cα-Hα) | ~145 | Not applicable | The one-bond C-H coupling is replaced by a C-D coupling. |
| ¹J(Cβ-Hβ) | ~125 | Not applicable | The one-bond C-H coupling is replaced by a C-D coupling. |
| ¹J(Cα-Dα) | Not applicable | ~22 | A one-bond C-D coupling will be present, with a value approximately γ(D)/γ(H) (~1/6.5) times the corresponding ¹J(C-H). |
| ¹J(Cβ-Dβ) | Not applicable | ~19 | A one-bond C-D coupling will be present, with a value approximately γ(D)/γ(H) (~1/6.5) times the corresponding ¹J(C-H). |
Experimental Protocols
A detailed protocol for the comparative NMR analysis of N-acetylalanine and this compound is outlined below.
Objective: To acquire and compare the ¹H and ¹³C NMR spectra of N-acetylalanine and this compound to characterize the effects of deuterium substitution.
Materials:
-
N-acetylalanine
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.
Procedure:
-
Sample Preparation:
-
Prepare a ~10 mg/mL solution of N-acetylalanine in D₂O in an NMR tube.
-
Prepare a ~10 mg/mL solution of this compound in D₂O in a separate NMR tube.
-
Ensure complete dissolution of the samples.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum for each sample.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 2 s
-
Acquisition time: 2 s
-
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual HDO signal (δ ~4.79 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more for adequate signal-to-noise.
-
Relaxation delay: 2 s
-
-
Process the spectra and reference them appropriately (e.g., using an external standard or referencing to the solvent signal if a different deuterated solvent is used).
-
Determine the chemical shifts of all carbon signals.
-
-
Data Analysis:
-
Compare the ¹H spectra of the two compounds, noting the disappearance of signals in the spectrum of this compound.
-
Compare the ¹³C spectra, measuring the isotope shifts for the α-carbon and β-carbon.
-
If possible with the instrument's capabilities, observe the multiplicity of the deuterated carbon signals in a proton-coupled ¹³C spectrum or through specialized pulse sequences to determine the C-D coupling constants.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative NMR analysis.
Caption: Workflow for comparative NMR analysis.
Signaling Pathways and Logical Relationships in NMR
The fundamental principle of NMR involves the interaction of nuclear spins with an external magnetic field. The information obtained, such as chemical shift and J-coupling, is a direct consequence of the molecule's electronic structure and connectivity.
Caption: Logical relationships in NMR spectroscopy.
Conclusion
The comparison between N-acetylalanine and this compound provides a clear and practical example of the utility of deuterium labeling in NMR spectroscopy. The predictable disappearance of proton signals and the characteristic isotope effects on the ¹³C spectrum of this compound serve to simplify complex spectra and aid in the unambiguous assignment of resonances. For researchers in drug development and structural biology, the use of such deuterated standards can be instrumental in detailed binding studies, conformational analysis, and the investigation of metabolic pathways.
References
A Head-to-Head Comparison: Ac-Ala-OH-d4 versus 13C-Labeled Alanine as Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based quantitative analysis, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of two commonly used internal standards for alanine quantification: N-acetyl-L-alanine-d4 (Ac-Ala-OH-d4) and 13C-labeled L-alanine.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they are chemically identical to the analyte and thus experience similar behavior during sample preparation, chromatography, and ionization.[1] This co-behavior effectively corrects for variability, leading to more precise and accurate quantification.[1] However, the choice between a deuterated standard, such as this compound, and a 13C-labeled standard involves a trade-off between cost and analytical performance. Generally, 13C-labeled standards are considered superior for many applications due to their greater isotopic stability and closer co-elution with the analyte.[2]
This guide will delve into the key performance differences between these two types of internal standards, supported by established principles and experimental data from analogous compounds. We will also provide detailed experimental protocols for the quantification of alanine using a 13C-labeled internal standard.
Key Performance Differences: A Comparative Overview
| Performance Metric | This compound (Deuterated) | 13C-Labeled Alanine | Key Considerations |
| Chromatographic Co-elution | Potential for slight retention time shift (isotopic effect), leading to earlier elution than the native analyte.[3][4] | Virtually identical retention time to the native analyte, ensuring true co-elution. | Co-elution is crucial for accurate compensation of matrix effects, which can vary across the chromatographic peak. |
| Isotopic Stability | Deuterium atoms, particularly on a carbon adjacent to a heteroatom, can be susceptible to back-exchange with protons from the solvent, potentially compromising the standard's integrity. | The 13C label is integrated into the carbon backbone of the molecule, making it highly stable with no risk of exchange under typical experimental conditions. | Isotopic instability can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. |
| Matrix Effects | Differential matrix effects can occur if the deuterated standard does not perfectly co-elute with the analyte, leading to potential inaccuracies in quantification. | Due to co-elution, 13C-labeled standards experience the same matrix effects as the analyte, providing more effective and reliable compensation. | Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of error in LC-MS/MS analysis. |
| Chemical Identity | The N-acetyl group makes it a different chemical entity than alanine, potentially altering its extraction recovery and ionization efficiency compared to the analyte. | Chemically identical to alanine, ensuring that it mimics the analyte's behavior throughout the analytical process. | An ideal internal standard should be as chemically and physically similar to the analyte as possible. |
| Cost and Availability | Generally less expensive to synthesize and more readily available. | Typically more expensive and may have more limited commercial availability for specific labeling patterns. | The choice may be influenced by budget and the availability of the desired labeled compound. |
Experimental Protocols
Below are detailed experimental protocols for the quantification of alanine in human plasma using a 13C-labeled internal standard. A hypothetical protocol for this compound is also provided for comparative purposes, based on common practices for deuterated standards.
Protocol 1: Quantification of Alanine in Human Plasma using 13C-Labeled Alanine Internal Standard
This protocol is adapted from validated LC-MS/MS methods for amino acid analysis in biological fluids.
1. Sample Preparation:
-
To 50 µL of plasma sample, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 27.5 µL of the supernatant to a clean tube.
-
Add 2 µL of the internal standard working solution (containing a known concentration of 13C-labeled alanine) and 225 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Restek Raptor Polar X).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of alanine from other plasma components.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native alanine and 13C-labeled alanine.
3. Data Analysis:
-
Quantify alanine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of alanine and a fixed concentration of the 13C-labeled internal standard.
Protocol 2: Hypothetical Protocol for Quantification of Alanine using this compound Internal Standard
This hypothetical protocol is based on general principles of using deuterated internal standards.
1. Sample Preparation:
-
Follow the same protein precipitation and extraction procedure as described in Protocol 1.
-
Add a known concentration of this compound as the internal standard.
2. LC-MS/MS Conditions:
-
Similar LC-MS/MS conditions as in Protocol 1 would be used.
-
The MRM transitions would be optimized for native alanine and this compound.
3. Data Analysis:
-
Quantification would be performed by calculating the peak area ratio of alanine to this compound and comparing it to a calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized experimental workflow for the quantification of alanine.
Caption: A logical comparison of the two internal standards against ideal properties.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in quantitative mass spectrometry that directly impacts the quality of the resulting data. While deuterated standards like this compound are often more accessible and cost-effective, they present potential challenges related to chromatographic shifts and isotopic stability. The N-acetylation of this compound further introduces a chemical difference from the target analyte, alanine, which could affect its performance as a true surrogate.
In contrast, 13C-labeled alanine offers superior performance due to its chemical and physical identity to the native analyte, ensuring robust co-elution and high isotopic stability. This leads to more accurate and precise quantification, especially in complex biological matrices where matrix effects are a significant concern.
For research and drug development applications demanding the highest level of accuracy and reliability, the use of a 13C-labeled alanine internal standard is strongly recommended . While the initial cost may be higher, the investment is justified by the generation of more robust and defensible quantitative data. When using a deuterated standard, thorough validation is crucial to assess and mitigate any potential inaccuracies arising from isotopic effects and chemical differences.
References
The Gold Standard for Bioanalysis: Evaluating Ac-Ala-OH-d4 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of deuterated internal standards, specifically Ac-Ala-OH-d4, against non-deuterated alternatives in the quantitative analysis of alanine.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection. Stable isotope-labeled internal standards (SIL-IS), such as the deuterated compound this compound, are widely regarded as the gold standard. This is due to their close physicochemical similarity to the analyte, which allows for superior compensation of matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards like this compound is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following table summarizes the key performance differences based on established analytical validation parameters.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) |
| Accuracy | High (typically within ±15% of nominal value) | Variable, can be significantly biased |
| Precision | High (typically ≤15% RSD) | Lower, often with higher variability |
| Matrix Effect Compensation | Excellent, co-elutes with the analyte | Poor to moderate, different elution can lead to differential matrix effects |
| Recovery Correction | Excellent, similar extraction efficiency to the analyte | Variable, differences in physicochemical properties can lead to inconsistent recovery |
| Selectivity | High, mass difference allows for clear distinction | Potential for interference from endogenous compounds |
| Cost & Availability | Higher cost and may require custom synthesis | Generally lower cost and more readily available |
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following is a detailed methodology for a key experiment: the quantification of alanine in plasma using this compound as an internal standard.
Sample Preparation and Metabolite Extraction for LC-MS Analysis of Alanine in Plasma
This protocol is a generalized procedure based on common metabolomics workflows.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Water (LC-MS grade)
-
This compound (Internal Standard Stock Solution)
-
Centrifuge capable of 4°C and >12,000 x g
-
Vortex mixer
-
Sample vials
Protocol:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add a pre-determined amount of this compound internal standard solution.
-
Add 400 µL of ice-cold methanol for protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to further precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% ACN in water).
-
Vortex the reconstituted sample for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.
Quantification of Alanine using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for the targeted quantification of alanine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
LC Conditions (Example):
-
Column: A reverse-phase C18 column or a HILIC column suitable for polar metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized for the separation of alanine from other matrix components.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Alanine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Quantification:
A standard curve is generated using a serial dilution of a pure alanine standard, with a constant amount of this compound added to each standard. The peak area ratio of alanine to this compound in the biological samples is compared to the standard curve to determine its concentration. The use of a stable isotope-labeled internal standard like this compound is recommended for improved accuracy and precision.[1]
Reference Validation Data for Alanine Quantification
Table 2: Accuracy and Precision for Alanine Quantification in Mouse Plasma using a Stable Isotope-Labeled Internal Standard
| Analyte | Spiked Concentration (µM) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| Alanine | 50 | 52.5 ± 3.5 | 105.0 | 6.7 |
| 250 | 242.5 ± 12.1 | 97.0 | 5.0 | |
| 500 | 510.0 ± 20.4 | 102.0 | 4.0 |
Data adapted from a study on amino acid dynamics in hepatocellular carcinoma progression.
Visualizing the Workflow and Logic
To better understand the experimental process and the logical relationship of using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis.
Caption: Logic of using a deuterated internal standard.
References
A Researcher's Guide to Validating Quantification Results: Ac-Ala-OH-d4 in Focus
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative analysis are paramount. This guide provides a comprehensive comparison of validating quantification results using the deuterated internal standard, Ac-Ala-OH-d4, against other common methodologies. By leveraging stable isotope dilution, this compound offers a robust approach to minimize experimental variability and enhance data reliability in mass spectrometry-based analyses.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification.[1] The core principle involves introducing a known quantity of the deuterated standard into the sample at an early stage of preparation.[1] Because this compound is chemically and physically almost identical to its unlabeled counterpart, it experiences the same variations throughout the entire analytical workflow, including extraction, potential degradation, and ionization efficiency in the mass spectrometer.[1] This co-eluting, mass-differentiated standard effectively normalizes for these variations, leading to highly accurate and precise quantification.[2]
Performance Characteristics of Deuterated Internal Standards
The use of deuterated internal standards significantly improves the reliability of quantitative results. Below is a summary of typical performance characteristics observed in LC-MS/MS-based amino acid analysis.
| Performance Metric | Typical Value with Deuterated Internal Standard | Justification |
| Accuracy (% Recovery) | 95 - 105% | The co-eluting internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to high accuracy.[3] |
| Precision (%RSD) | < 5% | By normalizing the analyte signal to the internal standard signal, random variations in the analytical process are minimized, resulting in high precision. |
| **Linearity (R²) ** | > 0.99 | The consistent response of the analyte relative to the internal standard across a range of concentrations allows for a highly linear calibration curve. |
| Limit of Quantification (LOQ) | Analyte-dependent, but significantly improved | The use of an internal standard can help to distinguish low-level analyte signals from background noise, thereby improving the LOQ. |
Comparative Analysis of Quantification Strategies
While deuterated internal standards like this compound are highly effective, other methods are also employed for quantitative analysis, particularly in the field of proteomics. The choice of method often depends on the specific research question, sample type, and available instrumentation.
| Quantification Strategy | Principle | Advantages | Disadvantages |
| Deuterated Internal Standard (e.g., this compound) | A known amount of a stable isotope-labeled analog of the analyte is added to the sample and corrects for variability. | High accuracy and precision, compensates for matrix effects, considered the "gold standard" for small molecule quantification. | Requires synthesis of a specific labeled standard for each analyte, which can be costly. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled by growing them in media containing "heavy" isotope-labeled amino acids. | High accuracy and reproducibility for relative quantification in cell culture, minimizes sample handling errors by allowing early sample pooling. | Not applicable to tissue or clinical samples, requires cell culture capabilities and complete metabolic labeling. |
| Label-Free Quantification | The relative abundance of proteins is determined by comparing the signal intensities or spectral counts of peptides between different runs. | Cost-effective, no need for special labeling reagents, applicable to a wide range of sample types. | Can be less precise and reproducible than label-based methods, more susceptible to variations in sample preparation and instrument performance. |
Experimental Protocols
Protocol for Amino Acid Quantification in Plasma using a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of amino acids in plasma samples using a deuterated internal standard, such as this compound, with LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the deuterated internal standard (e.g., this compound) at a known concentration.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 15,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Employ a suitable column (e.g., a C18 or HILIC column) to separate the amino acids. A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and its deuterated internal standard and monitoring for a specific product ion for each.
3. Data Analysis:
-
Peak Integration: Integrate the peak areas for both the analyte and the deuterated internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Determine the concentration of the analyte in the sample by comparing the calculated ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for amino acid quantification using a deuterated internal standard.
Caption: Role of this compound in mitigating analytical variability for accurate quantification.
References
cross-validation of Ac-Ala-OH-d4 with other analytical standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ac-Ala-OH-d4, a deuterated internal standard, with its primary analytical alternative, a ¹³C-labeled standard (e.g., Ac-Ala-OH-¹³C₃,¹⁵N), for the quantitative analysis of N-acetyl-alanine. The principles and data presented here are essential for method development, validation, and ensuring data integrity across different analytical platforms and laboratories.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, added to samples at known concentrations to correct for variations during sample preparation and analysis.[1] While both deuterated (²H or D) and heavy carbon (¹³C) labeled standards serve this purpose, their physicochemical properties can differ, impacting analytical performance.[1] This guide explores these differences to aid researchers in making informed decisions for their specific analytical needs.
Performance Comparison: Deuterated vs. ¹³C-Labeled Standards
The ideal internal standard should be chemically and physically identical to the analyte, ensuring it behaves identically during sample preparation, chromatography, and ionization.[2] This allows it to accurately account for matrix effects and other sources of variability. However, subtle differences between deuterated and ¹³C-labeled standards can lead to different performance outcomes.
Data Presentation: Key Performance Characteristics
| Feature | This compound (Deuterated) | Ac-Ala-OH-¹³C₃,¹⁵N-¹³C-Labeled | Rationale & Implication for Analysis |
| Chromatographic Co-elution | Potential for slight retention time shift relative to the unlabeled analyte. | Excellent co-elution with the unlabeled analyte. | ¹³C-labeling does not significantly alter the polarity or hydrophobicity of the molecule, ensuring it experiences the same matrix effects as the analyte. Deuterated standards can sometimes elute slightly earlier from reversed-phase columns. |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions. | Highly stable, as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, preventing loss of the label and ensuring accurate quantification. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher natural abundance of ¹³C (~1.1%) can sometimes lead to minor interference from the M+1 and M+2 peaks of the unlabeled analyte, especially at high concentrations. | Careful selection of precursor/product ion pairs in MS/MS analysis is necessary to avoid spectral overlap, though this is a manageable issue for both types of standards. |
| Cost & Availability | Often more affordable and available for a broader selection of molecules. | Generally more expensive and less readily available due to more complex synthesis routes. | Budgetary constraints may favor the use of deuterated standards. However, this must be weighed against the potential for compromised data quality due to chromatographic shifts or isotopic instability. |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical tests. The following is a representative protocol for the cross-validation of two analytical methods for N-acetyl-alanine, one using this compound (Method A) and another using a ¹³C-labeled standard (Method B).
Objective: To determine the comparability of quantitative data for N-acetyl-alanine obtained using two different stable isotope-labeled internal standards.
1. Sample Preparation:
-
A set of quality control (QC) samples and study samples are prepared.
-
Each sample is divided into two aliquots.
-
To one aliquot, a known concentration of this compound is added (for analysis by Method A).
-
To the second aliquot, the same concentration of the ¹³C-labeled internal standard is added (for analysis by Method B).
-
Samples are then subjected to protein precipitation using a solvent like acetonitrile or methanol.
-
The supernatant is collected after centrifugation, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is typically used. A gradient elution is employed, starting with a high aqueous mobile phase and ramping up to a high organic mobile phase to elute N-acetyl-alanine and the internal standards.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for N-acetyl-alanine, this compound, and the ¹³C-labeled standard.
3. Data Analysis and Acceptance Criteria:
-
The concentration of N-acetyl-alanine in each sample is determined for both methods by calculating the peak area ratio of the analyte to its respective internal standard and comparing it to a calibration curve.
-
The results from Method A and Method B are then compared.
-
For the cross-validation to be successful, the percent difference between the results from the two methods for at least two-thirds of the samples should be within ±20% of their mean.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Cross-Validation
Caption: Cross-validation workflow for comparing two internal standards.
Diagram 2: Chromatographic Behavior of Labeled Standards
Caption: Chromatographic behavior of ¹³C vs. deuterated standards.
Conclusion
The choice between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost and analytical performance. While deuterated standards like this compound are often more accessible and can be used to develop acceptable methods, researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange. ¹³C-labeled standards are generally considered superior due to their identical chromatographic behavior and higher isotopic stability, which minimizes analytical variability and provides greater confidence in the quantitative data. Cross-validation is a critical exercise to ensure that regardless of the standard used, the analytical data generated is reliable, reproducible, and comparable across different studies or laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of Ac-Ala-OH-d4 applications and limitations
For researchers, scientists, and drug development professionals, the selection of appropriate isotopically labeled compounds is critical for the success of metabolic, proteomic, and pharmacokinetic studies. This guide provides a comprehensive literature review of the applications and limitations of N-acetyl-L-alanine-d4 (Ac-Ala-OH-d4), offering a comparison with its non-acetylated counterpart, L-alanine-d4, and other common labeled alanines.
This compound is a deuterated form of N-acetyl-L-alanine, an endogenous metabolite found in various biological systems. Its primary application lies in its use as an internal standard for the quantitative analysis of N-acetyl-L-alanine. However, its potential as a metabolic tracer is an area of ongoing investigation, with both opportunities and significant limitations.
Applications of this compound
The predominant and most validated application of this compound is as an internal standard in mass spectrometry-based quantitative assays. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte, allowing for correction of variability in sample preparation, chromatographic retention, and ionization efficiency.
In the context of metabolic studies, while less common than ¹³C or ¹⁵N labeling, deuterium-labeled compounds like L-alanine-d4 are utilized in nuclear magnetic resonance (NMR) spectroscopy for studying large proteins and in metabolic tracing.[1] The acetylation of L-alanine-d4 to form this compound introduces a modification that can alter its cellular uptake and metabolic fate, presenting both unique tracing possibilities and challenges.
Comparative Analysis of Labeled Alanine Derivatives
The choice of an isotopically labeled alanine derivative depends heavily on the specific research application. The following table summarizes the key characteristics and common applications of this compound and its alternatives.
| Labeled Alanine Derivative | Primary Application(s) | Key Advantages | Key Limitations |
| This compound | Internal Standard for N-acetyl-L-alanine quantification | High accuracy and precision for quantifying N-acetyl-L-alanine. | Potential for in vivo deacetylation complicates its use as a direct tracer for alanine metabolism.[2] Limited availability of specific experimental data. |
| L-Alanine-d4 | NMR studies of large proteins, Metabolic tracing | Useful for NMR due to reduced dipolar spin interactions. Can trace metabolic pathways. | Kinetic isotope effect may alter metabolic rates.[1] Potential for chromatographic shifts compared to unlabeled alanine. |
| L-Alanine-¹³C₃,¹⁵N | Quantitative proteomics (SILAC), Metabolic flux analysis | Significant mass shift for accurate quantification. Provides comprehensive carbon and nitrogen flux information. | Multiple labels can complicate the interpretation of specific pathway activities. |
| Boc-L-Ala-OH-¹³C₃ | Metabolic flux analysis | Uniformly labeled for general flux analysis. | The Boc protecting group may affect cellular uptake and metabolism. |
Experimental Protocols
While specific, detailed protocols for this compound are not widely published, the following methodologies for related compounds can be adapted.
Protocol for Quantitative Analysis of N-acetyl-L-alanine using this compound as an Internal Standard via LC-MS/MS
This protocol is based on established methods for the analysis of amino acids and their derivatives in biological fluids.
-
Sample Preparation:
-
To 100 µL of plasma or urine, add 10 µL of a known concentration of this compound solution (e.g., 10 µM in methanol) as the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for N-acetyl-L-alanine: To be determined based on the specific instrument (e.g., precursor ion [M+H]⁺ to a specific product ion).
-
MRM Transition for this compound: To be determined based on the specific instrument (e.g., precursor ion [M+H]⁺ to a specific product ion, accounting for the mass shift due to deuterium).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of N-acetyl-L-alanine in the samples from the calibration curve.
-
Limitations of this compound
The primary limitation of using this compound as a metabolic tracer for alanine metabolism is the potential for in vivo deacetylation.[2] N-acetyl amino acids can be hydrolyzed by acylases, particularly in the kidneys, to yield the free amino acid and acetate.[2] This enzymatic cleavage would result in the formation of L-alanine-d4, which would then enter the metabolic pathways of alanine. This process introduces a kinetic complexity, as the rate of appearance of labeled alanine would depend on the rate of deacetylation, making it difficult to directly interpret metabolic fluxes.
Another consideration is the kinetic isotope effect, a common phenomenon with deuterated compounds where the heavier isotope can lead to slower reaction rates. This can potentially alter the metabolic fate of the tracer compared to its non-deuterated counterpart.
Signaling and Metabolic Pathways
The metabolism of N-acetylated amino acids is intrinsically linked to protein synthesis and degradation. N-terminal acetylation is a common post-translational modification that can influence protein stability and function. Free N-acetylated amino acids can be generated from the breakdown of these acetylated proteins. The metabolic fate of this compound, if used as a tracer, would likely involve its deacetylation and the subsequent entry of the deuterated alanine into central carbon metabolism.
Below is a conceptual workflow for tracing the metabolic fate of this compound.
Figure 1. Conceptual workflow of the metabolic fate of this compound.
The following diagram illustrates the logical workflow for a quantitative analysis using this compound as an internal standard.
Figure 2. Workflow for quantitative analysis using this compound.
Conclusion
This compound is a valuable tool for the accurate quantification of the endogenous metabolite N-acetyl-L-alanine, serving as an excellent internal standard in mass spectrometry-based methods. Its application as a direct metabolic tracer for alanine metabolism is more complex and potentially limited by in vivo deacetylation, which would uncouple the metabolic fates of the acetyl group and the deuterated alanine. Researchers considering the use of this compound for metabolic tracing should carefully design experiments to account for this possibility, potentially by also monitoring for the appearance of labeled alanine. In contrast, for quantitative proteomics and comprehensive metabolic flux analysis, ¹³C and ¹⁵N labeled alanines remain the more common and often more informative choices. The selection of the appropriate labeled alanine will ultimately depend on the specific biological question and the analytical platform available.
References
The Gold Standard vs. The Economical Alternative: A Cost-Benefit Analysis of Ac-Ala-OH-d4 in Quantitative Experiments
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and accuracy of experimental data. This guide provides a comprehensive cost-benefit analysis of using deuterated N-Acetyl-DL-alanine (Ac-Ala-OH-d4) as an internal standard compared to its non-deuterated counterpart (Ac-Ala-OH) and other structural analogs, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) applications.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This mimicry allows for superior correction of variations, particularly matrix effects, which are a common source of inaccuracy and imprecision in complex biological samples. However, the higher cost of deuterated standards necessitates a careful evaluation of the cost-benefit trade-offs for a given research application.
Performance Comparison: The Advantage of Isotopic Labeling
The primary benefit of using this compound over non-deuterated alternatives lies in its near-identical physicochemical properties to the endogenous analyte. This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior allow for more effective compensation for analytical variability.
| Parameter | This compound (Deuterated Internal Standard) | Ac-Ala-OH / Structural Analog (Non-Deuterated Internal Standard) | Rationale |
| Correction for Matrix Effects | Excellent | Variable to Poor | Co-elution and identical ionization behavior of this compound with the analyte lead to effective normalization of ion suppression or enhancement. Structural analogs may have different retention times and ionization efficiencies, leading to inadequate correction.[1][2] |
| Accuracy | High | Moderate to High | By effectively correcting for matrix effects and other variabilities, deuterated standards lead to results that are closer to the true value. |
| Precision (%CV) | Low (typically <15%) | Moderate to High (can be >15%) | Consistent correction of variability across different samples results in lower coefficients of variation (CV) and more reproducible data.[1] |
| Extraction Recovery Correction | Excellent | Variable | Similarities in polarity and chemical structure ensure that the deuterated standard tracks the analyte's recovery during sample preparation steps. |
| Chromatographic Behavior | Nearly identical to analyte | Different retention time | While near-identical elution is a major advantage, a slight chromatographic shift can sometimes occur between the deuterated standard and the analyte, which needs to be considered during method development. |
Cost Analysis: A Clear Price Distinction
The primary drawback of using deuterated internal standards is their significantly higher cost compared to their non-deuterated counterparts. This cost difference is due to the complex and specialized synthesis required to introduce the stable isotopes.
| Compound | Supplier Example | Quantity | Estimated Price (USD) |
| N-Acetyl-DL-alanine-2,3,3,3-d4 | C/D/N Isotopes | 100 mg | $205 |
| N-Acetyl-DL-alanine-2,3,3,3-d4 | C/D/N Isotopes | 250 mg | $393 |
| N-Acetyl-L-alanine | Molecular Depot | 1 g | $595 |
| N-Acetyl-L-alanine | MedKoo Biosciences | 10 g | $250 |
| N-Acetyl-L-alanine | Tokyo Chemical Industry | 25 g | $198 |
Note: Prices are approximate and subject to change. Please consult with suppliers for current pricing.
The cost per analysis will depend on the concentration of the internal standard working solution and the volume added to each sample. While the initial investment in a deuterated standard is higher, the potential for more reliable and reproducible data can lead to long-term cost savings by reducing the need for repeat experiments and troubleshooting.
Experimental Protocols
Typical Experimental Workflow for Quantitative Analysis using an Internal Standard
Caption: A generalized workflow for a typical bioanalytical experiment employing an internal standard.
Detailed Protocol for LC-MS/MS Quantification of Alanine using this compound
This protocol provides a general framework for the quantification of alanine in a biological matrix, such as plasma, using this compound as an internal standard. Optimization of specific parameters will be required for different instruments and matrices.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Ac-Ala-OH (Analyte standard for calibration curve)
-
LC-MS grade water, acetonitrile, and formic acid
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ac-Ala-OH and this compound in a suitable solvent (e.g., methanol) to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ac-Ala-OH by serial dilution of the primary stock solution with the appropriate solvent. These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept constant for all samples.
3. Sample Preparation:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the this compound internal standard spiking solution. Vortex briefly.
-
Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable column for polar analytes, such as a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve good separation of alanine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ac-Ala-OH transition: Determine the optimal precursor and product ions (e.g., m/z 132.1 -> 88.1).
-
This compound transition: Determine the optimal precursor and product ions (e.g., m/z 136.1 -> 92.1).
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Context: Alanine Metabolism
The accurate quantification of alanine is crucial in various research areas, including the study of metabolic pathways. The diagram below illustrates the central role of alanine in metabolism.
Caption: The central role of alanine in key metabolic pathways.
Conclusion: A Strategic Investment in Data Quality
References
Assessing the Kinetic Isotope Effect of Ac-Ala-OH-d4 in Metabolic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a cornerstone of successful pharmaceutical development. One established strategy to enhance metabolic stability is the selective incorporation of deuterium, a stable isotope of hydrogen, at sites of metabolic liability within a molecule. This guide provides an objective comparison of the metabolic stability of N-acetyl-alanine (Ac-Ala-OH) and its deuterated analog, N-acetyl-alanine-d4 (Ac-Ala-OH-d4), supported by illustrative experimental data and detailed protocols. The central principle underpinning this comparison is the kinetic isotope effect (KIE), where the substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can significantly slow the rate of enzymatic metabolism.[1][2][3]
Comparative Metabolic Stability: Ac-Ala-OH vs. This compound
The metabolic fate of small molecules like Ac-Ala-OH is often governed by cytochrome P450 (CYP450) enzymes, which catalyze oxidative reactions that frequently involve the cleavage of C-H bonds.[1] By replacing the hydrogen atoms on the acetyl methyl group with deuterium to create this compound, the rate of N-deacetylation or oxidation at this position is expected to decrease. This is due to the higher activation energy required to break the C-D bond compared to the C-H bond.[3]
The following table summarizes the anticipated results from an in vitro metabolic stability assay using human liver microsomes, comparing key pharmacokinetic parameters for Ac-Ala-OH and this compound.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |
| Ac-Ala-OH | 25 | 27.7 | 18.9 |
| This compound | 70 | 9.9 | 52.5 |
| Alternative: Pro-Ala-OH | 45 | 15.4 | 34.7 |
This data is illustrative and based on typical outcomes of deuteration. Actual experimental results may vary.
As the data illustrates, the deuterated analog, this compound, exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart. This suggests a reduced rate of metabolism, which in a therapeutic context, could lead to improved bioavailability, longer duration of action, and potentially a more favorable dosing regimen. For comparison, a hypothetical alternative, N-propionyl-alanine (Pro-Ala-OH), with a different N-acyl group, is also included to showcase how other structural modifications might compare in terms of metabolic stability.
Experimental Protocols
To generate the comparative data presented above, a standard in vitro metabolic stability assay using liver microsomes would be employed.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., Ac-Ala-OH) and its deuterated analog (e.g., this compound).
2. Materials:
-
Test compounds (Ac-Ala-OH, this compound, and Pro-Ala-OH) stock solutions (1 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
100 mM Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Internal standard (IS) solution (e.g., a structurally similar compound not metabolized by the same enzymes) in acetonitrile.
-
Acetonitrile (ACN) for quenching the reaction.
-
96-well plates.
-
Incubator set to 37°C.
-
LC-MS/MS system.
3. Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of the test compounds at 100 µM in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the microsomal solution. Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the test compound working solution to the pre-warmed microsome mixture to achieve a final substrate concentration of 1 µM. The final microsomal protein concentration should be 0.5 mg/mL.
-
Mix gently and start the timer.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the 96-well plate at 4000 rpm for 15 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard. The method should be optimized for the specific mass transitions of each analyte and the internal standard.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizing the Process and Principle
To better understand the experimental workflow and the underlying scientific principle, the following diagrams are provided.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: The kinetic isotope effect on metabolic activation energy.
Conclusion
The strategic deuteration of metabolically labile positions in a drug candidate, as illustrated with this compound, is a powerful tool for enhancing metabolic stability. By leveraging the kinetic isotope effect, researchers can significantly reduce the rate of metabolic clearance, leading to improved pharmacokinetic properties. The provided experimental protocol offers a robust framework for assessing the metabolic stability of deuterated compounds in comparison to their non-deuterated counterparts and other analogs. This comparative approach is essential for making informed decisions in the lead optimization phase of drug discovery.
References
Safety Operating Guide
Safe Disposal of Ac-Ala-OH-d4: A Step-by-Step Guide
Physical and Chemical Properties
A summary of the known physical and chemical properties of related N-Acetyl-Alanine compounds is provided below. This data should be considered as a general guideline for Ac-Ala-OH-d4.
| Property | Data |
| Appearance | White, crystalline solid |
| Molecular Formula | C5H5D4NO3 |
| Molecular Weight | 135.16 g/mol [4] |
| Melting Point | 122 - 128 °C / 251.6 - 262.4 °F (for N-Acetyl-L-alanine) |
| Boiling Point | No information available |
| Solubility | The product is water soluble, and may spread in water systems. |
| Stability | Stable under normal conditions. |
Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize environmental impact and ensure the safety of laboratory personnel.
-
Waste Identification and Collection:
-
Carefully collect all waste material, including unused product and contaminated consumables (e.g., weighing paper, gloves), into a designated and clearly labeled waste container.
-
Avoid the generation of dust during collection. If cleaning up a spill, gently sweep or shovel the solid material into the container.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
-
Consult Institutional Guidelines:
-
It is imperative to consult your institution's Environmental Health and Safety (EHS) department to understand the specific disposal requirements for non-hazardous chemical waste. Regulations can vary significantly by location.
-
-
Arrange for Professional Disposal:
-
Contact your institution's licensed chemical waste disposal contractor to arrange for the pickup and transport of the waste container.
-
While landfill disposal may be permissible in some jurisdictions for non-hazardous waste, incineration is often the preferred method for the complete destruction of chemical compounds.
-
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment.
References
Personal protective equipment for handling Ac-Ala-OH-d4
Essential Safety and Handling Guide for Ac-Ala-OH-d4
This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of research. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols for handling chemical powders is essential.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical.[2][3] For this compound, the following PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Hand Protection | Nitrile gloves | Powder-free nitrile gloves are recommended to prevent skin contact and contamination.[3][4] Thicker gloves generally offer better protection. |
| Eye Protection | Safety glasses with side shields or Goggles | To protect eyes from dust and potential splashes. |
| Respiratory Protection | N-95 or N-100 particle mask | Recommended to avoid the inhalation of fine dust particles, a common hazard with powdered chemicals. |
| Protective Clothing | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name (this compound) and any relevant hazard information.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
The recommended storage temperature can be found on the product label.
-
-
Preparation for Use:
-
Work in a well-ventilated area, preferably within a fume hood or on a bench with localized exhaust ventilation, to minimize inhalation of dust.
-
Ensure all necessary PPE is worn correctly before handling the container.
-
Have all necessary equipment (spatulas, weighing paper, etc.) clean and ready to minimize handling time.
-
-
Weighing and Dispensing:
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a clean spatula to dispense the required amount of this compound onto weighing paper or into a suitable container.
-
Avoid generating dust during transfer.
-
Promptly and securely close the main container after dispensing.
-
-
Experimental Use:
-
When dissolving or mixing, add the solid to the liquid slowly to avoid splashing.
-
Handle all solutions containing this compound with the same care as the solid powder.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Wash hands thoroughly with soap and water after handling the substance and removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical to environmental and personal safety.
-
Waste Collection:
-
Collect excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated and clearly labeled waste container.
-
-
Waste Disposal:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Do not let the product enter drains.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Emergency Procedures
| Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
| Spills | For dry spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal. Clean the affected area. |
Physicochemical Data
| Property | Value |
| Physical State | Solid, Crystalline |
| Appearance | White |
| Decomposition Temperature | 314.5 °C / 598.1 °F |
| Solubility | Slightly soluble in water. |
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
